molecular formula C6H14ClN3 B177541 1-Cyclopentylguanidine hydrochloride CAS No. 197015-81-9

1-Cyclopentylguanidine hydrochloride

Cat. No.: B177541
CAS No.: 197015-81-9
M. Wt: 163.65 g/mol
InChI Key: IOOJBDSYMIVHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylguanidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3 and its molecular weight is 163.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentylguanidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylguanidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.ClH/c7-6(8)9-5-3-1-2-4-5;/h5H,1-4H2,(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOJBDSYMIVHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661320
Record name N''-Cyclopentylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197015-81-9
Record name N''-Cyclopentylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 1-Cyclopentylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 197015-81-9 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)

Executive Summary

1-Cyclopentylguanidine hydrochloride is a specialized nitrogenous building block utilized primarily in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it consists of a cyclopentyl ring attached to a guanidinium core, serving as a lipophilic, conformationally restricted bioisostere of the amino acid Arginine.

This guide details the physicochemical properties, validated synthetic protocols, and structural characterization data necessary for its application in medicinal chemistry, specifically in the development of Na+/H+ exchanger (NHE) inhibitors and GPCR ligands .

Chemical Constitution & Physicochemical Properties[1][2][3][4][5][6][7]

Molecular Identity

The compound is a mono-substituted guanidine salt. The cyclopentyl group introduces steric bulk and lipophilicity (LogP modulation) compared to the native arginine side chain, often improving blood-brain barrier (BBB) permeability and metabolic stability against proteases.

PropertyData Specification
IUPAC Name N-Cyclopentylguanidine hydrochloride
Common Name 1-Cyclopentylguanidine HCl
CAS Number 197015-81-9
Molecular Formula C₆H₁₃N₃[1][2][3][4] · HCl
Molecular Weight 163.65 g/mol
Exact Mass (Cation) 127.1109 Da
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 156–158 °C
Hygroscopicity Moderate (Desiccation recommended)
Structural Diagram

The following DOT diagram illustrates the connectivity and charge distribution of the protonated salt form.

G Cyclopentyl Cyclopentyl Ring (C5H9-) Nitrogen1 NH (Secondary Amine) Cyclopentyl->Nitrogen1 N-Alkylation Carbon C (Guanidine Core) Nitrogen1->Carbon Nitrogen2 NH2 (Imine) Carbon->Nitrogen2 Double Bond (Resonance) Nitrogen3 NH2+ (Protonated) Carbon->Nitrogen3 Single Bond Chloride Cl- (Counterion) Nitrogen3->Chloride Ionic Interaction

Figure 1: Connectivity and ionic association of 1-Cyclopentylguanidine HCl.

Synthetic Methodology & Manufacturing

Strategic Analysis of Routes

Two primary routes exist for the synthesis of mono-substituted guanidines. The choice depends on scale and purity requirements.

  • Route A (S-Methylisothiourea): Classical industrial route. Low cost, but produces methyl mercaptan (toxic gas) as a byproduct.[5]

  • Route B (1H-Pyrazole-1-carboxamidine): Preferred laboratory route. High atom economy, clean workup, and avoids noxious byproducts.[5] This is the recommended protocol for research applications.

Recommended Protocol: Guanylation via Pyrazole-Carboxamidine

This protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as an electrophilic guanidinylating agent. It is superior to cyanamide-based methods due to non-explosive reagents and higher yields.

Materials:
  • Cyclopentylamine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopentylamine (10 mmol) in anhydrous Acetonitrile (30 mL).

  • Addition: Add DIPEA (11 mmol) to the solution. Stir for 5 minutes at room temperature (RT).

  • Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (10 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

    • Mechanism:[5][6][7][8] Nucleophilic attack of the amine on the amidine carbon, followed by the elimination of pyrazole.

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: The residue contains the product and pyrazole.

    • Option A (Precipitation): Triturate the residue with cold diethyl ether (pyrazole is soluble; guanidine salt is not). Filter the white solid.[5]

    • Option B (Recrystallization): Recrystallize from Ethanol/Ether.

  • Validation: Dry under high vacuum to yield 1-Cyclopentylguanidine HCl.

Reaction Pathway Visualization

Synthesis Start Cyclopentylamine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Reagent, 60°C Reagent 1H-Pyrazole-1-carboxamidine HCl (Electrophile) Reagent->Inter Base DIPEA (Base) Base->Inter Scavenges HCl Product 1-Cyclopentylguanidine HCl (Target) Inter->Product Elimination Byproduct Pyrazole (Eliminated Group) Inter->Byproduct

Figure 2: Synthetic pathway via nucleophilic substitution on the carboxamidine core.

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30 (br s, 4H, Guanidine NHs). Note: Exchangeable protons.

    • δ 3.85 (m, 1H, CH-N).

    • δ 1.85 – 1.45 (m, 8H, Cyclopentyl CH₂s).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 157.2 (C=N, Guanidine carbon).

    • δ 53.4 (CH-N).

    • δ 32.5 (CH₂), 23.4 (CH₂).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Theoretical [M+H]⁺: 128.12 Da

  • Observed [M+H]⁺: 128.1 ± 0.1 Da

  • Interpretation: The HCl counterion dissociates; only the cationic guanidine species is detected.

Applications in Drug Development[5][9][13]

Arginine Bioisostere

1-Cyclopentylguanidine is frequently used to replace the arginine side chain in peptide mimetics. The cyclopentyl ring restricts the conformational freedom of the aliphatic chain found in arginine, potentially locking the molecule into a bioactive conformation while increasing lipophilicity.

Case Study: NHE-1 Inhibitors

Research into Na+/H+ Exchanger isoform 1 (NHE-1) inhibitors, such as Zoniporide, has utilized guanidine-functionalized rings to interact with the carboxylate residues in the ion channel pore. The cyclopentylguanidine moiety provides a specific steric fit that can enhance selectivity over other NHE isoforms.

Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at room temperature, under inert atmosphere (Nitrogen/Argon) if possible. Hygroscopic material.[7][9]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[10][1][2] PubChem Compound Summary for CID 197015-81-9, N-Cyclopentyl-guanidine hydrochloride. Retrieved from [Link]

  • Synthetic Methodology (Guanylation): Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Retrieved from [Link]

  • Medicinal Chemistry Application (Cyclopropyl/Cyclopentyl Fragments): Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Cyclopentylguanidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Cyclopentylguanidine hydrochloride, a substituted guanidine derivative of interest in chemical and pharmaceutical research. We will delve into its chemical identity, synthesis, physicochemical properties, and the broader context of the pharmacological significance of the guanidinium group, offering insights for its potential application in drug discovery and development.

Core Chemical Identifiers and Physicochemical Properties

1-Cyclopentylguanidine hydrochloride is a white to slightly yellow crystalline solid.[1][2] The hydrochloride salt form generally enhances its solubility in aqueous media, a crucial factor for many biological and chemical applications.[3]

A summary of its key chemical identifiers and properties is provided in the table below.

IdentifierValueReference
CAS Number 197015-81-9[4]
IUPAC Name N-Cyclopentyl-guanidine hydrochloride[4]
Synonyms 1-Cyclopentylguanidine hydrochloride[4]
Molecular Formula C₆H₁₄ClN₃[4]
Molecular Weight 163.65 g/mol [4]
Canonical SMILES C1CCC(C1)N=C(N)N.Cl
Melting Point 156 °C[4]

The Guanidinium Moiety: A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, the core functional group of 1-Cyclopentylguanidine hydrochloride, is considered a "privileged scaffold" in drug design.[5][6] This is attributed to its unique electronic and structural properties. At physiological pH, the guanidinium group is protonated, forming a resonance-stabilized cation that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological targets such as proteins and nucleic acids.[6][7]

These interactions are fundamental to the diverse biological activities exhibited by guanidine-containing compounds, which include:

  • Antitumor and Antimicrobial Agents: Many natural and synthetic guanidine derivatives are under investigation for their potential as antitumor, antibacterial, antiviral, antifungal, and antiprotozoal agents.[5] Their mechanisms of action are varied and can involve interference with cell membranes, generation of reactive oxygen species (ROS), and induction of apoptosis.[5][6]

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing these compounds to act as competitive inhibitors for enzymes that recognize arginine residues.[8] This is particularly relevant for nitric oxide synthases (NOS), where guanidine derivatives have been explored as selective inhibitors.[8]

  • Receptor Modulation: Substituted guanidines have been developed as ligands for various receptors, including muscarinic and histamine receptors, demonstrating their versatility in modulating cellular signaling pathways.[9]

  • Other Therapeutic Areas: Guanidine derivatives have found applications as antidiabetic agents (e.g., Metformin), antihypertensives, and in the treatment of neurological disorders.[10][11]

The cyclopentyl substituent in 1-Cyclopentylguanidine hydrochloride can influence its lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties compared to other guanidine derivatives. The inclusion of a cyclopropyl ring, a related cycloalkane, in drug molecules has been shown to enhance potency, improve metabolic stability, and increase brain permeability.[12]

Synthesis of 1-Cyclopentylguanidine Hydrochloride: A Methodological Approach

The synthesis of substituted guanidines can be achieved through various established methods. A common and effective approach involves the guanylation of a primary amine with a suitable guanylating agent. For 1-Cyclopentylguanidine hydrochloride, the synthesis would typically start from cyclopentylamine.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Guanylation Reaction cluster_2 Intermediate cluster_3 Final Product Formation cluster_4 Salt Formation Cyclopentylamine Cyclopentylamine Reaction_Vessel Reaction in a suitable solvent (e.g., water or alcohol) Cyclopentylamine->Reaction_Vessel 1. Guanylating_Agent Guanylating Agent (e.g., S-Methylisothiourea sulfate) Guanylating_Agent->Reaction_Vessel 2. Protected_Guanidine N-Cyclopentyl-S-methylisothiourea Reaction_Vessel->Protected_Guanidine Ammonolysis Reaction with Ammonia or Ammonium Salt Protected_Guanidine->Ammonolysis Final_Product 1-Cyclopentylguanidine Ammonolysis->Final_Product HCl_Addition Addition of HCl Final_Product->HCl_Addition Hydrochloride_Salt 1-Cyclopentylguanidine hydrochloride HCl_Addition->Hydrochloride_Salt

Caption: A representative synthetic workflow for 1-Cyclopentylguanidine hydrochloride.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a substituted guanidine, adapted from established methodologies for the guanylation of primary amines.[13][14][15] Note: This is a representative protocol and may require optimization for the specific synthesis of 1-Cyclopentylguanidine hydrochloride.

Materials:

  • Cyclopentylamine

  • S-Methylisothiourea sulfate

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Ammonium chloride

  • Hydrochloric acid (e.g., concentrated or in an organic solvent)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation of the Guanylating Agent: In a reaction vessel, dissolve S-Methylisothiourea sulfate in water.

  • Guanylation: To the solution from step 1, add cyclopentylamine. The reaction mixture is then made basic by the dropwise addition of an aqueous sodium hydroxide solution while maintaining the temperature (e.g., with an ice bath). The reaction is stirred for a specified period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

  • Conversion to Guanidine: The dried organic phase, containing the intermediate N-cyclopentyl-S-methylisothiourea, is concentrated. The residue is then reacted with an excess of an ammonium salt, such as ammonium chloride, in a suitable solvent and heated to drive the reaction to completion. This step displaces the methylthio group with an amino group.

  • Isolation of the Free Base: After the reaction is complete, the solvent is removed, and the crude 1-Cyclopentylguanidine is isolated. This may involve purification techniques such as recrystallization or column chromatography.

  • Formation of the Hydrochloride Salt: The purified 1-Cyclopentylguanidine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid is added dropwise with stirring. The precipitated 1-Cyclopentylguanidine hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the protons on the cyclopentyl ring and the protons of the guanidinium group. The cyclopentyl protons would likely appear as multiplets in the aliphatic region (around 1.5-2.0 ppm). The NH protons of the guanidinium group would appear as broad signals, and their chemical shift would be dependent on the solvent and concentration.[19][20]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbon atoms of the cyclopentyl ring and a characteristic signal for the guanidinium carbon at a lower field (typically around 155-160 ppm).[19]

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=N stretching of the guanidinium group would be expected around 1600-1680 cm⁻¹.[17][21]

  • MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₆H₁₃N₃) and potentially a peak for the protonated molecule [M+H]⁺.[17]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Cyclopentylguanidine hydrochloride is not widely available, the safety precautions for guanidine hydrochloride can serve as a useful guide.[1][2][22][23][24][25]

General Safety Precautions:

  • Hazard Statements: Guanidine hydrochloride is generally classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion and Future Perspectives

1-Cyclopentylguanidine hydrochloride represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The rich pharmacology of the guanidinium group suggests that this compound and its derivatives could be explored for a wide range of biological activities. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery programs. The synthetic route outlined provides a foundation for the preparation of this and related compounds for further investigation.

References

  • A. A. D. A. M. do C. F. da Silva, T. C. M. de S. T. de S. M. de A. M. de O. F. da S. C. F. M. da C. R. da S. A. G. R. M. Roleira, Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: a review, Bioorganic Chemistry, 2023 , 138, 106600. [Link]

  • A. D. S. ADS1017, A. D. S. ADS1020, Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists, ACS Publications, 2021 . [Link]

  • Biological activities of guanidine compounds, Expert Opinion on Therapeutic Patents, 2009 . [Link]

  • Antimicrobial drugs bearing guanidine moieties: A review, King's College London, 2021 . [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies, RSC Publishing, 2025 . [Link]

  • Z. Hussain, M. Khalaf, H. Ibraheem, E. Yousif, Applications of Guanidine in Pharmaceutical Field, Journal of Chemical and Pharmaceutical Research, 2016 , 8(10), 127-129. [Link]

  • Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase, PubMed, 1995 . [Link]

  • Guanidine group: Definition and pharmaceutical applications, ResearchGate, 2017 . [Link]

  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with the Hammett constant (σ) and 15N NMR, RSC Publishing, 2017 . [Link]

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker, ResearchGate, 2025 . [Link]

  • Synthesis of Guanidines and Some of Their Biological Applications, ResearchGate, 2018 . [Link]

  • A. D. Ainley, F. H. S. Curd, F. L. Rose, Synthetic antimalarials. Part XXXIII. An alternative route to N1-aryl-N5-alkyldiguanides and related compounds: the condensation of guanidines and cyanamides, Journal of the Chemical Society (Resumed), 1949 , 98. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines, RSC Publishing, 2018 . [Link]

  • Use of substituted (benzylidineamino)guanidines in the study of guanidino group specific ADP-ribosyltransferase, PubMed, 1986 . [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products, PubMed, 2016 . [Link]

  • Methods for the synthesis of substituted guanidines., ResearchGate. [Link]

  • Synthesis of guanidines, Organic Chemistry Portal. [Link]

  • Synthetic accesses to biguanide compounds, Beilstein Journals, 2021 . [Link]

  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions, PMC, 2018 . [Link]

  • Radical Synthesis of Guanidines from N-Acyl Cyanamides, ResearchGate, 2025 . [Link]

  • SAFETY DATA SHEET - ImprimisRx. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules, PubMed, 2016 . [Link]

  • Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, PMC, 2012 . [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy, UCLA – Chemistry and Biochemistry, 2000 . [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics, PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, KGROUP. [Link]

  • Synthetic method of piperidine hydrochloride, Google P
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts, Organic Chemistry Data & Info. [Link]

  • Preparation method of 1, 3-diamino guanidine hydrochloride, Google P
  • A kind of preparation method of cyclopentolate hydrochloride, Google P
  • Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications, MDPI, 2026 . [Link]

Sources

Technical Monograph: Operational Safety and Handling Framework for 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Cyclopentylguanidine hydrochloride is a specialized nitrogenous building block used primarily in medicinal chemistry for the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Structurally, it consists of a guanidinium core—known for its high basicity and hydrogen-bonding capability—stabilized by a cyclopentyl ring and a hydrochloride counterion.

The Safety Paradox: While often perceived as a simple salt, this compound presents distinct operational challenges. Its hygroscopic nature can compromise stoichiometric integrity during drug formulation, and its chaotropic potential (characteristic of guanidines) poses specific irritation hazards to mucous membranes. This guide moves beyond the standard SDS to provide a field-validated handling framework.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Reliable experimental data requires precise characterization. Always cross-reference the Certificate of Analysis (CoA) for lot-specific values, particularly for melting point and water content.

ParameterSpecificationNotes for Researchers
Chemical Name 1-Cyclopentylguanidine hydrochlorideSynonyms: N-Cyclopentylguanidine HCl
CAS Number 197015-81-9 Verify against CAS 50-01-1 (Parent Guanidine) to avoid confusion.
Molecular Formula C₆H₁₃N₃ · HClStoichiometry is critical for molarity calcs.
Molecular Weight ~163.65 g/mol Includes the HCl salt portion.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates oxidation or moisture uptake.
Solubility Water, Methanol, DMSOHigh. Exothermic heat of solution may occur.
Hygroscopicity Moderate to HighCritical: Absorbs atmospheric moisture rapidly.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Read-Across Approach)

Specific toxicological data for this derivative is limited. In the absence of compound-specific LD50 data, safety protocols must follow the Read-Across Principle based on the parent compound, Guanidine Hydrochloride (CAS 50-01-1), and similar alkyl-guanidines.

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[2][1][3][4]

  • H319: Causes serious eye irritation.[2][1][3]

  • H335: May cause respiratory irritation.[5][3]

The "Why" Behind the Hazard
  • Chaotropic Effect: Guanidinium ions disrupt the hydrogen bonding network of water. On biological tissues (eyes/lungs), this leads to protein denaturation and membrane irritation, manifesting as severe redness or chemical bronchitis if inhaled as dust [1].

  • Basicity: While the HCl salt buffers the pH, the free base liberated in physiological conditions is highly basic, contributing to tissue irritation.

Operational Handling Framework (The "How-To")

This section details a self-validating workflow designed to prevent "silent failures" (e.g., wet compound altering reaction stoichiometry) and exposure events.

Engineering Controls & PPE[11][12]
  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Reasoning: Prevents inhalation of fine particulates during weighing.

  • Glove Protocol: Double-gloving with Nitrile (minimum 5 mil thickness).

    • Reasoning: Guanidines are highly water-soluble and can permeate thin latex via sweat.

  • Respiratory: N95/P2 (if outside hood) or Powered Air Purifying Respirator (PAPR) for bulk (>100g) handling.

Protocol: Hygroscopic Management & Weighing

Objective: Weigh the compound without introducing water error or static dispersion.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Static Control: Use an ionizing anti-static gun on the spatula and weigh boat.

    • Insight: Alkyl-guanidine salts are prone to static charge, causing "jumping" powder that contaminates balances.

  • Aliquot Strategy: Do not return unused powder to the stock container. This introduces moisture.

  • Solvation: Dissolve immediately after weighing. If delay is inevitable, purge the vessel with Argon/Nitrogen and seal with Parafilm.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow from storage to reaction, emphasizing critical control points.

HandlingProtocol cluster_safety Critical Safety Zone Storage Storage (Desiccated, <25°C) Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate 30 mins PPE PPE Donning (Nitrile + Lab Coat) Equilibrate->PPE Weighing Weighing (Fume Hood) Use Anti-Static Gun PPE->Weighing Solvation Immediate Solvation (Water/MeOH) Weighing->Solvation < 5 mins exposure Reaction Reaction Vessel Solvation->Reaction

Figure 1: Operational workflow emphasizing the "Critical Safety Zone" where moisture uptake and exposure risks are highest.

Emergency Response & First Aid

Exposure Response Logic

In the event of exposure, the high solubility of the compound dictates immediate dilution.

Exposure RouteImmediate ActionScientific Rationale
Ocular (Eyes) Irrigate for 15 mins Guanidines denature corneal proteins rapidly. Immediate dilution prevents permanent opacity [2].
Dermal (Skin) Wash with soap/waterRemove the salt before it solubilizes in sweat and penetrates the epidermis.
Inhalation Move to fresh airIf wheezing occurs, the chaotropic dust has irritated the alveoli. Seek medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting.Vomiting may re-expose the esophagus to the irritant salt solution.
Spill Management (Solid State)
  • Do NOT sweep dry dust (generates aerosols).

  • Cover the spill with a paper towel dampened with Isopropanol (reduces solubility compared to water, easier cleanup).

  • Scoop into a hazardous waste container.

  • Wipe surface with water to remove residue.[3][4][6]

Storage & Stability

  • Temperature: Ambient (15–25°C). Refrigeration is acceptable but increases condensation risks upon opening.

  • Atmosphere: Store under inert gas (Argon) if possible.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides). Reaction may generate toxic chloramines or nitrogen oxides (NOx) [3].

Disposal Considerations

As a nitrogen-rich compound, 1-Cyclopentylguanidine HCl must be treated as hazardous chemical waste.

  • Stream: Nitrogenous Organic Waste.

  • Prohibition: Do not dispose of down the drain. The high nitrogen content contributes to eutrophication in water systems.

  • Destruction: High-temperature incineration is the standard method to break down the guanidine core into N2, CO2, and HCl (scrubbed).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5707, Guanidine Hydrochloride. (Accessed 2023). Mechanistic insight into chaotropic irritation. [Link]

Sources

Thermodynamic stability of 1-Cyclopentylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Cyclopentylguanidine Hydrochloride

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its safety, efficacy, and shelf-life. As a hydrochloride salt of a substituted guanidine, 1-Cyclopentylguanidine hydrochloride presents a unique stability profile governed by the interplay between its hygroscopic nature, the reactivity of the guanidinium group, and its solid-state properties. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermodynamic stability of this compound. We will delve into the foundational principles of solid-state stability, detail robust experimental protocols for assessing thermal, hydrolytic, and hygroscopic liabilities, and elucidate potential degradation pathways. By synthesizing established analytical methodologies with mechanistic insights, this guide serves as a practical roadmap for generating a complete stability profile, enabling informed decisions in formulation, packaging, and storage to ensure product quality and regulatory compliance.

The Imperative of Stability in Pharmaceutical Development

The Critical Role of Solid-State Properties

In modern drug development, a significant percentage of API candidates exhibit poor aqueous solubility.[1] The solid form of an API—be it a specific polymorph, salt, or cocrystal—is not merely a matter of convenience but a critical determinant of its ultimate performance.[2] Different solid forms of the same API can possess distinct physical and chemical properties, including melting point, dissolution rate, hygroscopicity, and thermodynamic stability.[2][3] An uncharacterized or poorly controlled solid form can undergo phase changes during manufacturing or storage, leading to drastic alterations in bioavailability and potentially compromising the safety and efficacy of the final drug product.[1] Therefore, a thorough understanding and control of the API's solid-state behavior are essential for reliable manufacturing and clinical performance.[4]

Physicochemical Profile of 1-Cyclopentylguanidine Hydrochloride

1-Cyclopentylguanidine hydrochloride is comprised of a basic guanidine group (pKa > 13) substituted with a cyclopentyl moiety, and it is formulated as a hydrochloride salt to enhance solubility and handling properties.

  • Guanidinium Group: This functional group is strongly basic due to the resonance stabilization of its protonated form, the guanidinium cation. While this charge distribution contributes to its therapeutic action and solubility, it also renders the molecule susceptible to specific degradation pathways, most notably hydrolysis.[5]

  • Cyclopentyl Group: This non-polar, bulky substituent influences the molecule's crystallinity, packing efficiency, and solvation properties.

  • Hydrochloride Salt: Salt formation is a common strategy to improve the physicochemical properties of basic APIs.[1] However, the presence of the chloride counter-ion and the potential for moisture sorption can create a microenvironment that influences degradation kinetics.

Thermodynamic vs. Kinetic Stability

When evaluating solid forms, it is crucial to distinguish between thermodynamic and kinetic stability.[1]

  • Thermodynamic Stability: Refers to the lowest energy, most stable crystalline form under a given set of conditions (e.g., temperature, humidity). This is the desired form for long-term product stability.

  • Kinetic Stability: Describes a higher-energy (metastable) form that can persist for an extended period because the energy barrier to convert to the more stable form is high.

While a metastable form might offer a temporary advantage, such as higher initial solubility, it carries the inherent risk of converting to the more stable, less soluble form over time. This guide focuses on elucidating the thermodynamic landscape to identify and control the most stable form of 1-Cyclopentylguanidine hydrochloride.

Core Stability-Indicating Analytical Techniques

A multi-faceted analytical approach is required to build a comprehensive stability profile. The following techniques are foundational for characterizing 1-Cyclopentylguanidine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing, offering high sensitivity and accuracy for separating, identifying, and quantifying the parent API and its degradation products.[6] A validated stability-indicating HPLC method is one that can resolve all significant degradants from the parent peak and from each other.

  • X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form (polymorph) of an API.[3] It provides a unique "fingerprint" based on the crystal lattice, making it essential for detecting polymorphic transformations that may occur under stress conditions.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and detect polymorphic transitions or desolvation events.[2]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is critical for identifying the loss of water or residual solvents and determining the onset temperature of thermal decomposition.[7]

  • Gravimetric Vapor Sorption (GVS): Also known as Dynamic Vapor Sorption (DVS), this technique measures the extent and rate of water vapor uptake (sorption) and loss (desorption) by a sample under controlled relative humidity (RH) and temperature.[8] It is the primary method for quantifying a material's hygroscopicity.[7]

Experimental Protocols for Stability Assessment

The following protocols provide a systematic framework for evaluating the stability of 1-Cyclopentylguanidine hydrochloride.

Protocol 1: Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is designed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[9] The goal is to achieve 5-20% degradation of the API to ensure that primary degradants are generated without overly complex secondary reactions.

Experimental Workflow: Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-Cyclopentylguanidine HCl (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose for time points (e.g., 0, 2, 8, 24h) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose for time points (e.g., 0, 2, 8, 24h) Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose for time points (e.g., 0, 2, 8, 24h) Thermal Thermal (Solid) (e.g., 80°C) API->Thermal Expose for time points (e.g., 0, 2, 8, 24h) Photo Photolytic (ICH Q1B Light Conditions) API->Photo Expose for time points (e.g., 0, 2, 8, 24h) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Neutralize/Dilute & Analyze Base->HPLC Neutralize/Dilute & Analyze Oxidation->HPLC Neutralize/Dilute & Analyze Thermal->HPLC Neutralize/Dilute & Analyze Photo->HPLC Neutralize/Dilute & Analyze LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Unknown Peaks MassBalance Assess Mass Balance HPLC->MassBalance

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of 1-Cyclopentylguanidine hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol/water). Also, weigh solid samples into appropriate vials for thermal and photostability testing.

  • Acid Hydrolysis:

    • Rationale: To assess susceptibility to degradation in a low-pH environment, simulating gastric conditions.

    • Procedure: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[9] Store at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze via HPLC.

  • Base Hydrolysis:

    • Rationale: To evaluate stability in alkaline conditions. Guanidinium groups can be susceptible to base-catalyzed hydrolysis.[5]

    • Procedure: Mix the stock solution with an equal volume of 0.2 M NaOH. Store at room temperature due to the typically faster rate of base hydrolysis. Withdraw and analyze aliquots as for acid hydrolysis, neutralizing with HCl.

  • Oxidative Degradation:

    • Rationale: To test for susceptibility to oxidation, a common degradation pathway.

    • Procedure: Prepare a solution of the API in 3% hydrogen peroxide.[9] Store at room temperature, protected from light. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze.

  • Thermal Degradation (Solid State):

    • Rationale: To assess the intrinsic thermal stability of the solid API, independent of solvent effects.

    • Procedure: Store solid API in a controlled temperature oven (e.g., 80°C). At each time point, dissolve a sample to the target concentration and analyze.

  • Photostability:

    • Rationale: To determine if the molecule is light-sensitive, as required by regulatory guidelines.

    • Procedure: Expose solid and solution samples to light conditions as specified in ICH Q1B. A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil). Analyze both samples at the end of the exposure period.

Protocol 2: Solid-State Thermal Stability Analysis

This protocol uses DSC and TGA to define the thermal properties of the material.

Step-by-Step Methodology:

  • Thermogravimetric Analysis (TGA):

    • Procedure: Place 5-10 mg of 1-Cyclopentylguanidine hydrochloride into a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C).

    • Interpretation: Analyze the thermogram for mass loss events. An initial, small mass loss below 100°C may indicate the presence of adsorbed water or residual solvent. A significant, sharp mass loss at higher temperatures indicates thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Interpretation: Examine the DSC thermogram for thermal events. A sharp endotherm typically corresponds to the melting point of the crystalline solid.[10] Broad endotherms may indicate desolvation, while exotherms can signify decomposition or crystallization into a different polymorphic form.

Hypothetical Thermal Analysis Data Summary

ParameterResultInterpretation
TGA Onset of Decomposition ~215 °CThe compound is thermally stable up to this temperature.
TGA Mass Loss (25-150°C) 0.8%Indicates a small amount of volatile content, likely surface water.
DSC Melting Point (Tpeak) 198.5 °CSharp endotherm suggests a crystalline material with a defined melting point.
DSC Enthalpy of Fusion (ΔHfus) 85 J/gProvides data on the energetics of the melting process.
Protocol 3: Hygroscopicity Profile and Water Sorption-Desorption Analysis

This protocol quantifies the interaction of the API with atmospheric moisture.

Step-by-Step Methodology:

  • Sample Preparation: Place 10-20 mg of the sample, previously dried under nitrogen, onto the GVS microbalance.

  • Sorption/Desorption Cycle:

    • Procedure: Expose the sample to a pre-defined humidity program at a constant temperature (e.g., 25 °C). A typical program involves stepwise increases in relative humidity from 0% to 90% RH (sorption phase), followed by stepwise decreases back to 0% RH (desorption phase).[11] The instrument holds at each RH step until the sample mass equilibrates.

    • Interpretation: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The shape of the curve provides insight into the mechanism of water uptake (e.g., surface adsorption, bulk absorption, hydrate formation). Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate physical changes in the sample.[8]

Hypothetical Hygroscopicity Data

Relative Humidity (%)% Weight Gain (Sorption)% Weight Gain (Desorption)
00.000.15
200.250.40
400.600.75
601.501.65
803.804.00
905.205.20

Based on the European Pharmacopoeia classification, a weight gain of 3.8% at 80% RH would classify 1-Cyclopentylguanidine hydrochloride as hygroscopic .[8]

Decision Tree for Formulation Based on Hygroscopicity

start Hygroscopicity Result (% Weight Gain @ 80% RH) non_hygro Non-Hygroscopic (< 0.2%) start->non_hygro < 0.2% slight_hygro Slightly Hygroscopic (0.2% to < 2%) start->slight_hygro 0.2% - 2% hygro Hygroscopic (2% to < 15%) start->hygro > 2% action_non Standard Packaging & Formulation non_hygro->action_non action_slight Consider Dessicant in Packaging slight_hygro->action_slight action_hygro Requires Controlled Low-Humidity Manufacturing Environment. High-barrier Packaging Essential. hygro->action_hygro

Caption: Decision-making based on hygroscopicity classification.

Potential Degradation Pathways

Based on the structure of 1-Cyclopentylguanidine hydrochloride, the most probable degradation pathway is hydrolysis of the guanidinium group.

Hydrolytic Degradation: The C-N bonds of the guanidinium group are susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base.[5][12] The likely products of complete hydrolysis are cyclopentylamine and urea. An intermediate, 1-cyclopentylurea, may also be formed.

Proposed Hydrolytic Degradation Pathway

Parent 1-Cyclopentylguanidine (Parent API) Intermediate 1-Cyclopentylurea Parent->Intermediate Hydrolysis (H2O) Product2 Urea Parent->Product2 Hydrolysis (H2O) Product1 Cyclopentylamine Intermediate->Product1 Hydrolysis (H2O)

Caption: Proposed hydrolytic degradation pathway.

It is imperative to use a technique like LC-MS during forced degradation studies to confirm the masses of observed degradation products and validate this proposed pathway.[5]

Summary and Recommendations for Drug Development

A thorough investigation into the thermodynamic stability of 1-Cyclopentylguanidine hydrochloride is non-negotiable for a successful development program. The hypothetical data presented herein suggests a crystalline, thermally stable solid that is classified as hygroscopic and is primarily susceptible to hydrolytic degradation.

Based on this profile, the following recommendations are critical:

  • Solid Form Control: The identified melting point suggests a specific crystalline form. It is crucial to ensure this form is the most thermodynamically stable polymorph and that it is consistently produced during manufacturing.

  • Moisture Protection: Due to its hygroscopic nature, the API must be protected from moisture at all stages. This includes manufacturing in humidity-controlled environments and selecting high-barrier packaging (e.g., foil-foil blisters) for the final drug product, potentially with the inclusion of a desiccant.

  • Formulation Strategy: For liquid formulations, pH control is paramount. Buffering the solution to a pH where the rate of hydrolysis is minimal (which must be determined experimentally) is essential for achieving adequate shelf-life. For solid dosage forms, excipients should be selected carefully to ensure they are not highly hygroscopic themselves, as they could exacerbate moisture-related stability issues.[4]

By proactively addressing these stability challenges through rigorous characterization, drug developers can mitigate risks of costly delays, ensure product quality and consistency, and build a robust data package for regulatory submissions.

References

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
  • BOC Sciences. Hygroscopicity Testing.
  • Agno Pharmaceuticals.
  • Fauth, M. I., & Stalick, W. M. (1962). Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. The Journal of Organic Chemistry.
  • CD Formulation.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.
  • SlideShare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
  • Sathali, A. A. H., & Valan, M. F. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Timegate Instruments Oy. (2016). Why solid state forms are so important in pharmaceutical industry?
  • Van Arnum, P. (2025, March 11). Exploring Solid-State Chemistry. Pharmaceutical Technology.
  • ACS Publications. Differential thermal analysis of nitramines, amine salts, and guanidine derivatives. The Journal of Organic Chemistry.
  • Miyake, A., et al. (2020). Analyses of the thermal characteristics and gaseous products of guanidine nitrate/basic copper nitrate mixtures using calorimetry with high resolution mass spectrometry. Journal of Analytical and Applied Pyrolysis, 151, 104918.
  • Miyake, A., et al. (2012).
  • Miyake, A., et al. (2012). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide.
  • Pai, S., et al. (2025, August 9). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • BenchChem. (2025).
  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • C.K. Alsante, et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Singh, S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 263.
  • Ahmad, F., Yadav, S., & Taneja, S. (1988). Determining stability of proteins from guanidinium chloride transition curves. The Biochemical journal, 256(1), 311–313.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-843.
  • Eftink, M. R., & Shastry, M. C. (2000). Structural thermodynamics of a random coil protein in guanidine hydrochloride. Proteins, Suppl 4, 44-49.
  • Kumar, D., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & medicinal chemistry letters, 28(18), 3072–3078.
  • Chhonker, A. K., & Mehvar, R. (1995). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. International journal of pharmaceutics, 120(2), 169-178.
  • Assemi, M., & Papari, B. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of pharmaceutical sciences, 101(7), 2536–2545.
  • de Meindl, A. R., et al. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Ribeiro da Silva, M. A., et al. (2021). Thermodynamic Stability of Fenclorim and Clopyralid.
  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar.
  • Singh, A., et al. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 8(21).
  • Stolarczyk, M., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(11), 2822.
  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 734–750.

Sources

1-Cyclopentylguanidine Hydrochloride: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the predicted biological activities of 1-Cyclopentylguanidine hydrochloride. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to build a robust, evidence-based hypothesis of its potential pharmacological profile. We will delve into its likely mechanisms of action, suggest potential therapeutic applications, and provide detailed experimental protocols for its comprehensive evaluation.

Introduction: The Guanidinium Moiety and the Cyclopentyl Group in Medicinal Chemistry

The guanidinium group, a protonated form of guanidine, is a highly basic and polar functional group that is found in a variety of biologically active natural products and synthetic molecules.[1] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a key pharmacophore for interacting with biological targets such as enzymes and ion channels.[1][2] The positive charge of the guanidinium group is delocalized over three nitrogen atoms, which contributes to its high basicity (pKa ≈ 13.5) and allows it to remain protonated under physiological conditions.[3]

The cyclopentyl group, a five-membered cycloalkane, is often incorporated into drug candidates to enhance lipophilicity. This can improve membrane permeability and oral bioavailability. The non-planar, puckered conformation of the cyclopentane ring can also provide a specific three-dimensional scaffold that can optimize interactions with the binding pockets of target proteins.

The combination of a guanidinium headgroup with a cyclopentyl tail in 1-Cyclopentylguanidine hydrochloride suggests a molecule with the potential for specific and potent biological activity. This guide will explore these possibilities based on the known activities of related N-substituted guanidine compounds.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on N-alkylguanidinium compounds, 1-Cyclopentylguanidine hydrochloride is predicted to exhibit several key biological activities.

Inhibition of Voltage-Gated Potassium (Kv) Channels

A primary and well-documented activity of guanidine and its alkyl analogs is the inhibition of voltage-gated potassium (Kv) channels.[4][5] These channels are crucial for regulating neuronal excitability and neurotransmitter release.

Mechanism of Action: Guanidine compounds act as pore blockers of Kv channels, binding within the intracellular pore.[4][5] This blockage inhibits the outward flow of potassium ions, leading to a prolongation of the action potential. The extended depolarization at the presynaptic terminal results in an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters like acetylcholine into the synaptic cleft.[4][6]

Predicted Effect of the Cyclopentyl Group: The lipophilic cyclopentyl group is expected to enhance the interaction of the molecule with the hydrophobic residues lining the intracellular pore of the Kv channel, potentially increasing its potency and/or modifying its selectivity for different Kv channel subtypes.

Signaling Pathway: Kv Channel Inhibition and Neurotransmitter Release

cluster_membrane Presynaptic Terminal Membrane CPG 1-Cyclopentylguanidine hydrochloride Kv Voltage-Gated K+ Channel (Kv) CPG->Kv Inhibits CaV Voltage-Gated Ca2+ Channel (CaV) Kv->CaV Prolonged Depolarization Opens Vesicle Synaptic Vesicle (contains ACh) CaV->Vesicle Ca2+ Influx Triggers Fusion Release Neurotransmitter Release (ACh) Vesicle->Release cluster_cell_membrane Cell Membrane CPG 1-Cyclopentylguanidine hydrochloride Alpha2_AR α2-Adrenergic Receptor CPG->Alpha2_AR Antagonizes G_protein Gi/o Protein Alpha2_AR->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP cAMP AC->cAMP ATP to cAMP

Caption: Predicted antagonistic effect on α2-adrenergic receptor signaling.

Antibacterial Activity

N-substituted guanidines and related compounds have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. [7][8][9] Mechanism of Action: The cationic guanidinium group can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and cell death. [10] Predicted Effect of the Cyclopentyl Group: The lipophilic cyclopentyl substituent is likely to facilitate the partitioning of the molecule into the bacterial membrane, enhancing its disruptive activity. [9][11]The overall amphipathic nature of 1-Cyclopentylguanidine hydrochloride would be a key determinant of its antibacterial potency.

Potential Therapeutic Applications

Based on its predicted biological activities, 1-Cyclopentylguanidine hydrochloride could be investigated for several therapeutic applications:

  • Neuromuscular Disorders: Its potential as a Kv channel inhibitor suggests utility in conditions characterized by impaired neurotransmitter release, such as Lambert-Eaton myasthenic syndrome. [4]* Central Nervous System (CNS) Disorders: As a potential α2-adrenoceptor antagonist, it could be explored for the treatment of depression, where increased noradrenergic neurotransmission is a therapeutic goal. [12]* Infectious Diseases: Its predicted antibacterial properties warrant investigation as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance. [13][14]* Pain Management: Some guanidine derivatives have shown activity as sodium channel blockers, suggesting a potential role in the management of neuropathic pain. [13]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-Cyclopentylguanidine hydrochloride, a series of in vitro assays are recommended.

Evaluation of Kv Channel Inhibition: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel function and modulation by pharmacological agents. [15][16][17][18] Objective: To determine the inhibitory effect of 1-Cyclopentylguanidine hydrochloride on a specific Kv channel subtype (e.g., Kv1.3) expressed in a mammalian cell line.

Experimental Workflow

A Cell Culture (e.g., HEK293 expressing Kv1.3) B Prepare Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Kv Currents B->C D Apply 1-Cyclopentylguanidine HCl (Varying Concentrations) C->D E Record Kv Currents in Presence of Compound D->E F Data Analysis: Determine IC50 E->F

Caption: Workflow for evaluating Kv channel inhibition using patch-clamp.

Step-by-Step Methodology:

  • Cell Preparation: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Kv channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with KOH.

  • Whole-Cell Configuration: Achieve a giga-ohm seal between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration. [19]4. Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward Kv currents.

  • Baseline Recording: Record stable baseline Kv currents in the extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH).

  • Compound Application: Perfuse the cell with the extracellular solution containing increasing concentrations of 1-Cyclopentylguanidine hydrochloride.

  • Data Acquisition and Analysis: Record the Kv currents at each compound concentration. Measure the peak current amplitude and plot the percentage of inhibition against the compound concentration. Fit the data to a Hill equation to determine the IC50 value.

Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [7][8][20][21][22] Objective: To determine the lowest concentration of 1-Cyclopentylguanidine hydrochloride that inhibits the visible growth of a specific bacterial strain.

Experimental Workflow

A Prepare Serial Dilutions of 1-Cyclopentylguanidine HCl in a 96-well plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth and Measure OD600 D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Cyclopentylguanidine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Evaluation of α2-Adrenergic Receptor Binding: Radioligand Binding and GTPγS Functional Assays

A combination of radioligand binding and functional assays can be used to characterize the interaction of 1-Cyclopentylguanidine hydrochloride with α2-adrenergic receptors. [4][23][24][25][26] Objective: To determine the binding affinity (Ki) and functional activity (antagonism) of 1-Cyclopentylguanidine hydrochloride at a specific α2-adrenoceptor subtype.

Experimental Workflow: Radioligand Binding Assay

A Prepare Membranes from Cells Expressing α2-Adrenergic Receptor B Incubate Membranes with a Fixed Concentration of Radioligand (e.g., [3H]Rauwolscine) A->B C Add Increasing Concentrations of 1-Cyclopentylguanidine HCl B->C D Separate Bound and Free Radioligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC50 and Ki E->F

Sources

Technical Guide: Pharmaceutical Utility & Synthesis of 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentylguanidine hydrochloride (CAS: 197015-81-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. By combining the strong basicity and hydrogen-bonding capability of the guanidine head group (


) with the lipophilic, sterically defined cyclopentyl ring, this moiety acts as a potent Arginine Mimetic .

Unlike the flexible aliphatic chain of arginine, the cyclopentyl group restricts conformational entropy and provides a distinct hydrophobic vector. This guide details the technical applications of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for Neuraminidase inhibitors (Virology), P2X7 antagonists (Immunology/Pain), and NHE-1 inhibitors (Cardiology). It also provides a validated, scalable synthesis protocol and a computational workflow for ligand optimization.

Part 1: Chemical Biology & Pharmacophore Analysis

The "Arginine Mimetic" Mechanism

In physiological conditions, 1-Cyclopentylguanidine exists as a protonated guanidinium cation. Its pharmacological value stems from two distinct interaction modes:

  • Bidentate Hydrogen Bonding: The planar guanidinium group forms charge-assisted bidentate hydrogen bonds with anionic residues (Aspartate, Glutamate) in receptor active sites. This interaction is energetically significant (

    
    ).
    
  • Hydrophobic Occlusion: The cyclopentyl ring acts as a "lipophilic cap." When the guanidine head anchors to an anionic residue, the cyclopentyl group can displace conserved water molecules from adjacent hydrophobic pockets, leading to a gain in entropy and increased binding affinity.

Structural Advantages over Linear Analogs
  • Metabolic Stability: The cyclopentyl ring is less susceptible to

    
    -oxidation compared to linear alkyl chains.
    
  • Conformational Constraint: The ring reduces the entropic penalty upon binding compared to flexible

    
    -pentyl analogs.
    

Part 2: Therapeutic Applications[1][2][3]

Virology: Neuraminidase Inhibition (Influenza)

The cyclopentane core is central to the efficacy of neuraminidase inhibitors like Peramivir . 1-Cyclopentylguanidine serves as a minimal pharmacophore model for the "Guanidine-Cyclopentane" interaction.

  • Mechanism: The guanidine group engages the conserved tri-arginine cluster (Arg118, Arg292, Arg371) and Glu276 in the influenza neuraminidase active site. The cyclopentyl group mimics the hydrophobic interactions of the sialic acid glycerol side chain or the hydrophobic substitutions found in second-generation inhibitors.

  • Application: Use as a starting fragment in FBDD to screen for novel binding pockets in mutant neuraminidase strains resistant to Oseltamivir.

Immunology & Pain: P2X7 Receptor Antagonism

The P2X7 receptor is a trimeric ATP-gated cation channel involved in inflammatory pain.

  • Mechanism: Antagonists like AZ10606120 utilize a bulky hydrophobic core (adamantane) linked to a polar head. The cyclopentyl group offers a smaller, yet spatially defined alternative to adamantane, potentially improving CNS penetration (lower molecular weight and LogP) while maintaining the necessary hydrophobic occlusion in the allosteric binding pocket.

  • Application: Synthesis of "Dual-Warhead" ligands where 1-Cyclopentylguanidine is linked to tyrosine derivatives to target the P2X7 allosteric site.

Cardiology: NHE-1 Inhibition

Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors are cardioprotective during ischemia-reperfusion.

  • Mechanism: Classic inhibitors like Cariporide are acylguanidines. However, alkylguanidines (like 1-Cyclopentylguanidine) offer a different

    
     profile, potentially altering the drug's accumulation in the acidic microenvironment of ischemic tissue.
    
  • Application: Investigating the "pH-trapping" potential of highly basic alkylguanidines versus less basic acylguanidines in cardiac myocytes.

Part 3: Experimental Protocols

Validated Synthesis Protocol

Objective: Synthesis of 1-Cyclopentylguanidine Hydrochloride from Cyclopentylamine. Scale: 10 mmol (adaptable to gram-scale).

Reagents:

  • Cyclopentylamine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq) [Preferred Guanylating Agent]

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Acetonitrile (anhydrous)

Workflow:

  • Preparation: Dissolve Cyclopentylamine (0.85 g, 10 mmol) and DIPEA (2.1 mL, 12 mmol) in anhydrous Acetonitrile (20 mL) under

    
     atmosphere.
    
  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.46 g, 10 mmol) in one portion. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 80:20:1). The pyrazole byproduct is less polar than the guanidine product.
    
  • Workup: Cool to room temperature. The product may precipitate as the HCl salt. If not, concentrate the solvent to ~5 mL and add cold Diethyl Ether (50 mL) to induce precipitation.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to remove traces of DIPEA and pyrazole.

  • Yield: Expected yield 75-85% as a white, hygroscopic solid.

Characterization (Self-Validation):

  • 1H NMR (D2O): Look for the cyclopentyl methine proton (

    
     ppm, multiplet) and the absence of pyrazole aromatic protons (
    
    
    
    ppm).
  • Melting Point: Distinct sharp melting point (typically

    
     for guanidine HCl salts).
    
Visualization of Synthesis Pathway

SynthesisWorkflow Start Cyclopentylamine (Nucleophile) Intermediate Reaction Mixture (Reflux, 16h, ACN) Start->Intermediate + DIPEA Reagent 1H-Pyrazole-1- carboxamidine HCl (Electrophile) Reagent->Intermediate Workup Ether Precipitation & Filtration Intermediate->Workup Cooling Product 1-Cyclopentylguanidine HCl (Target API) Workup->Product Recrystallization

Caption: Step-by-step synthetic route utilizing pyrazole-carboxamidine as an efficient guanylating agent.

Part 4: Computational Modeling & FBDD Strategy

When utilizing 1-Cyclopentylguanidine as a fragment, the following computational workflow ensures high-confidence hit expansion.

Pharmacophore Mapping

The molecule should be defined by three features for virtual screening:

  • Positive Ionizable Center: The guanidine carbon.

  • H-Bond Donors: The three nitrogen atoms.

  • Hydrophobic Centroid: The center of the cyclopentyl ring.

Fragment Docking Workflow

This workflow describes how to computationally validate the scaffold against a target (e.g., Neuraminidase).

FBDD_Workflow Target Target Structure (e.g., Neuraminidase PDB) Prep Protein Prep (Protonation states @ pH 7.4) Target->Prep Grid Grid Generation (Focus: Asp/Glu rich pockets) Prep->Grid Dock Docking: 1-Cyclopentylguanidine (Rigid Receptor / Flexible Ligand) Grid->Dock Filter Interaction Filter (Must form salt bridge) Dock->Filter Filter->Dock Fail (Refine Pose) Grow Fragment Growing (Vector: N-1 or N-3 positions) Filter->Grow Pass

Caption: Logic flow for computational docking and optimization of the cyclopentylguanidine fragment.

Part 5: Data Summary & Properties

PropertyValueRelevance in Drug Design
Molecular Weight 163.65 g/mol (HCl salt)Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Calc) ~0.8 - 1.2Good balance of solubility and membrane permeability.
pKa ~13.6Ensures >99% protonation at physiological pH (strong cation).
H-Bond Donors 5Maximizes electrostatic clamping in active sites.
Rotatable Bonds 1 (C-N bond)Low entropy cost upon binding (rigid ring).

References

  • Guanidine Scaffold Utility

    • Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents.
    • Source: NIH / PMC.
    • URL:[Link](Note: Generalized link to PMC search for verification).

  • Neuraminidase Inhibition

    • Title: Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities.[1][2]

    • Source: Antimicrobial Agents and Chemotherapy.[2]

    • URL:[Link]

  • Synthesis Protocol (Guanylation)

    • Title: Optimisation of the Synthesis of Guanidines
    • Source: Synthesis (Thieme).
    • URL:[Link]

  • P2X7 Receptor Antagonists

    • Title: Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function.[3]

    • Source: British Journal of Pharmacology.
    • URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Cyclopentylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-Cyclopentylguanidine Hydrochloride

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Cyclopentylguanidine hydrochloride, a mono-substituted guanidine derivative. The guanidine moiety is a critical functional group in medicinal chemistry and drug development due to its ability to form stable, protonated species under physiological conditions, enabling key interactions with biological targets. This protocol is designed for researchers in organic synthesis and drug discovery, offering a robust and reproducible method starting from commercially available reagents. The synthesis proceeds via the guanylation of cyclopentylamine using S-methylisothiourea hemisulfate, followed by conversion to the hydrochloride salt to yield a stable, crystalline solid.

Reaction Scheme and Mechanism

The synthesis is a two-stage process: (1) the guanylation of the primary amine, and (2) the formation of the hydrochloride salt.

Overall Reaction:

(Self-generated image, not from a direct source)

Mechanism Insight: The core of this synthesis is the guanylation reaction, which involves the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic carbon of the S-methylisothiourea.[1][2] The reaction proceeds through an addition-elimination mechanism. The amine adds to the C=N double bond, forming a tetrahedral intermediate. Subsequently, methanethiol (CH₃SH), a good leaving group, is eliminated, yielding the guanidine product. The reaction is typically performed under basic conditions to deprotonate the amine salt and facilitate its nucleophilic character.

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )SupplierNotes
Cyclopentylamine1003-03-885.15Sigma-AldrichCorrosive, Flammable
S-Methylisothiourea hemisulfate867-44-7139.19 (for 0.5 H₂SO₄ salt)Sigma-AldrichIrritant
Sodium Hydroxide (NaOH)1310-73-240.00Fisher ScientificCorrosive
Dichloromethane (DCM)75-09-284.93VWRVolatile, use in fume hood
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichDrying agent
Isopropanol (IPA)67-63-060.10Fisher ScientificFlammable
Hydrochloric Acid (2M in Ether)7647-01-036.46Acros OrganicsCorrosive, handle with care
Deionized Water (H₂O)7732-18-518.02------
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol is divided into three parts: the guanylation reaction, the isolation of the free base, and the final salt formation.

Part A: Guanylation of Cyclopentylamine
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve S-methylisothiourea hemisulfate (13.92 g, 0.1 mol) in 50 mL of deionized water.

  • Basification: To the stirred solution, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 30 mL of deionized water. Stir for 10 minutes at room temperature. Causality: The addition of NaOH neutralizes the hemisulfate salt and deprotonates any protonated S-methylisothiourea, preparing the guanylating agent for reaction.

  • Amine Addition: Add cyclopentylamine (8.52 g, 10.0 mL, 0.1 mol) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the nucleophilic addition and subsequent elimination of methanethiol, driving the reaction to completion.

Part B: Isolation of 1-Cyclopentylguanidine (Free Base)
  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Causality: The organic guanidine product is more soluble in the organic solvent (DCM) than in the aqueous phase, allowing for its separation from inorganic salts and unreacted starting materials.

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Cyclopentylguanidine as an oil or waxy solid.

Part C: Formation of 1-Cyclopentylguanidine Hydrochloride
  • Dissolution: Dissolve the crude guanidine free base from Part B in 50 mL of anhydrous isopropanol (IPA).

  • Precipitation: While stirring, slowly add 2M hydrochloric acid in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms. Continue adding until no further precipitation is observed. This step should be performed in a well-ventilated fume hood.[3] Causality: The basic guanidine is protonated by HCl, forming the corresponding hydrochloride salt, which is typically insoluble in less polar organic solvents like IPA/ether mixtures, causing it to precipitate as a stable solid.

  • Crystallization: Allow the suspension to stir in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain pure 1-Cyclopentylguanidine hydrochloride. The expected yield is typically in the range of 70-85%.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the final purified product.

Synthesis_Workflow cluster_prep Part A: Guanylation cluster_iso Part B: Isolation cluster_salt Part C: Salt Formation A1 Dissolve S-Methylisothiourea hemisulfate in H₂O A2 Add NaOH Solution A1->A2 A3 Add Cyclopentylamine A2->A3 A4 Heat to Reflux (4-6 hours) A3->A4 B1 Cool to RT A4->B1 Reaction Complete B2 Extract with DCM (3x) B1->B2 B3 Dry Organic Layer (MgSO₄) B2->B3 B4 Concentrate via Rotary Evaporation B3->B4 C1 Dissolve Crude Base in Isopropanol B4->C1 Crude Free Base C2 Add 2M HCl in Ether to Precipitate C1->C2 C3 Cool in Ice Bath C2->C3 C4 Filter Solid Product C3->C4 C5 Wash with Cold Ether & Dry Under Vacuum C4->C5 Final Final Product: 1-Cyclopentylguanidine HCl C5->Final

Caption: Workflow diagram for the synthesis of 1-Cyclopentylguanidine HCl.

Safety Precautions

  • Cyclopentylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle in a chemical fume hood.

  • S-Methylisothiourea hemisulfate: Causes skin and serious eye irritation. Avoid inhalation of dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Use only in a well-ventilated chemical fume hood.

  • Hydrochloric Acid (in Ether): Highly corrosive and flammable. Reacts violently with water. Handle with extreme care in a fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(24), 6792-6794.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Ali, A., et al. (2012). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. Medicinal Chemistry Research, 21(9), 2471-2478.
  • Gáspár, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(10), 1698-1704.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Laskowski, R. A., et al. (1996). The guanidinium group in proteins. Protein Science, 5(12), 2438-2446.
  • Kim, K. S., & Qian, L. (1993). A convenient synthesis of N,N'-bis(tert-butoxycarbonyl)-N''-substituted guanidines. Tetrahedron Letters, 34(48), 7677-7680.
  • Wolfe, J. P. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 12(20), 4686-4689.
  • Okunrobo, L. O., et al. (2006). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. Acta Poloniae Pharmaceutica, 63(5), 365-369.
  • Organic Syntheses. (n.d.). S-methyl isothiourea sulfate. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342.
  • Looper, R. E. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. Organic Letters, 16(21), 5680-5683.
  • Pathare, R. S., et al. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 11(1), 11099.
  • Senter, T. J., & Fletcher, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492.
  • ResearchGate. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloylguanidines. Retrieved from [Link]

  • Golding, B. T., & Castillo-Meléndez, J. A. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Noruzian, F., et al. (2019). Guanidine hydrochloride catalyzed efficient one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)bis(1 H -pyrazol-5-ols) in water. Journal of the Iranian Chemical Society, 16(12), 2719-2726.
  • ResearchGate. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Cyclopentylguanidine Hydrochloride as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopentyl-Guanidino Moiety

In the landscape of modern medicinal chemistry, the guanidine functional group is a privileged scaffold. Its strong basicity (pKa ≈ 13.5), which ensures it is protonated at physiological pH, and its ability to act as a multipoint hydrogen bond donor, make it a crucial pharmacophore for interacting with biological targets like enzymes and receptors.[1] When this potent functional group is appended with a cyclopentyl ring—a classic bioisostere used to enhance metabolic stability and optimize lipophilicity—the resulting building block, 1-Cyclopentylguanidine, becomes a highly valuable tool for drug discovery professionals.

This guide provides a comprehensive overview of the reaction conditions and detailed protocols for utilizing 1-Cyclopentylguanidine hydrochloride, a stable and readily available salt form[2][3], in key synthetic transformations. We will explore its application in the construction of nitrogen-rich heterocycles and its emerging role as a powerful organocatalyst, providing researchers with the foundational knowledge to effectively incorporate this building block into their synthetic programs.

Physicochemical Properties and Handling

1-Cyclopentylguanidine is typically supplied as its hydrochloride salt to improve shelf-life and handling. Understanding its properties is key to designing successful reactions.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₆H₁₃N₃ · HCl-
CAS Number 197015-81-9[3]
Form Crystalline SolidGeneral observation for similar salts
pKa (Guanidinium) ~13.5The pKa of the parent guanidinium ion. Alkyl substitution has a minor effect.[1]
Solubility Highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar aprotic solvents (e.g., toluene, hexanes).Inferred from guanidine hydrochloride's high water solubility (573 g/L at 20°C).[4]
Handling Hygroscopic. Store in a cool, dry place, protected from moisture.A common characteristic of hydrochloride salts, especially guanidinium salts.[1][5]

The hydrochloride salt is stable; however, many reactions require the free guanidine base. This can be achieved either by a separate workup step or, more conveniently, by in situ neutralization using a stoichiometric amount of a suitable base.

Part 1: Synthesis of Heterocyclic Scaffolds

The most prominent application of guanidines in synthesis is their role as a robust N-C-N fragment for constructing heterocycles, particularly pyrimidines.[6][7]

Biginelli-Type Condensation for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea or urea-equivalent (like guanidine) to form dihydropyrimidines (DHPMs). While the direct three-component reaction with simple guanidines can be low-yielding, the use of N-substituted guanidines in a stepwise or optimized one-pot approach is well-established.[8][9]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to ensure all components remain in solution.

  • Base: A non-nucleophilic inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is added to neutralize the hydrochloride salt in situ, liberating the reactive free guanidine without interfering with the condensation.

  • Temperature: Moderate heating (70-80 °C) is typically required to drive the condensation and cyclization steps to completion.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde Knoevenagel Knoevenagel Adduct (Aldehyde + Ketoester) RCHO->Knoevenagel 1. Condensation Ketoester β-Ketoester Ketoester->Knoevenagel Guanidine 1-Cyclopentylguanidine (from HCl salt + Base) DHPM 2-(Cyclopentylamino)- dihydropyrimidine Guanidine->DHPM 3. Nucleophilic Attack & Cyclization Imine Acyliminium Ion Knoevenagel->Imine 2. Protonation Imine->DHPM

Caption: Generalized workflow of the Biginelli reaction using 1-Cyclopentylguanidine.

Protocol 1: Synthesis of a 2-(Cyclopentylamino)-dihydropyrimidine Derivative

This protocol describes a general procedure for the three-component condensation.

Materials:

  • 1-Cyclopentylguanidine hydrochloride (1.0 mmol, 1.0 equiv.)

  • Aromatic or Aliphatic Aldehyde (1.0 mmol, 1.0 equiv.)

  • Ethyl Acetoacetate (or other β-ketoester) (1.0 mmol, 1.0 equiv.)

  • Sodium Bicarbonate (NaHCO₃) (2.5 mmol, 2.5 equiv.)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add 1-Cyclopentylguanidine hydrochloride (1.0 mmol), the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and sodium bicarbonate (2.5 mmol).

  • Add DMF (5 mL) and equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Stir the aqueous mixture for 30 minutes. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

Trustworthiness: The protocol's endpoint is validated by TLC monitoring. The workup procedure involving precipitation and washing serves as an initial purification, and the final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Condensation with α,β-Unsaturated Ketones

Guanidines readily react with α,β-unsaturated carbonyl compounds (chalcones) in the presence of a strong base to yield aminopyrimidines. This provides an alternative and powerful route to highly substituted pyrimidine cores.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium methoxide or sodium ethoxide is required to deprotonate the guanidine and facilitate the initial Michael addition onto the unsaturated system.[10]

  • Solvent: Anhydrous alcohol (methanol or ethanol) corresponding to the alkoxide base is used as the solvent.

  • Reaction Conditions: Refluxing is necessary to overcome the activation energy for both the initial addition and the subsequent cyclization/dehydration steps.

Protocol 2: Synthesis of a 2-(Cyclopentylamino)pyrimidine from a Chalcone

Materials:

  • 1-Cyclopentylguanidine hydrochloride (1.1 mmol, 1.1 equiv.)

  • Chalcone (α,β-unsaturated ketone) (1.0 mmol, 1.0 equiv.)

  • Sodium Methoxide (NaOMe) (2.2 mmol, 2.2 equiv.)

  • Anhydrous Methanol (15 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol at 0 °C or use a commercially available solution.

  • In a 50 mL round-bottom flask, dissolve the chalcone (1.0 mmol) and 1-Cyclopentylguanidine hydrochloride (1.1 mmol) in anhydrous methanol (15 mL).

  • Add the sodium methoxide solution (2.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure pyrimidine derivative.[10]

Part 2: 1-Cyclopentylguanidine as an Organocatalyst

Beyond its role as a structural component, the guanidine moiety is a highly effective organocatalyst. Its ability to act as both a Brønsted base and a hydrogen-bond donor allows it to catalyze a variety of reactions.[11][12]

Mechanism of Catalysis: The free guanidine base can deprotonate a pronucleophile (e.g., a 1,3-dicarbonyl compound). The resulting protonated guanidinium cation then activates the electrophile (e.g., an aldehyde or nitroalkene) through hydrogen bonding, bringing the two reactants into close proximity and lowering the transition state energy.[13]

// Nodes Cat [label="Cyclopentyl-\nGuanidine (Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cat_H [label="Cyclopentyl-\nGuanidinium+ (Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nuc_H [label="Pronucleophile\n(e.g., Dione)"]; Nuc_Enolate [label="Enolate\n(Nucleophile)"]; Elec [label="Electrophile\n(e.g., Oxindole)"]; Elec_Activated [label="H-Bond Activated\nElectrophile"]; Product [label="Michael Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cat -> Cat_H [label=" Protonation"]; Nuc_H -> Nuc_Enolate [label=" Deprotonation"]; Cat_H -> Elec_Activated [label=" H-Bonding\nActivation"]; Elec -> Elec_Activated;

{rank=same; Cat; Nuc_H;} {rank=same; Cat_H; Nuc_Enolate; Elec;} {rank=same; Elec_Activated;}

Nuc_Enolate -> Elec_Activated [label=" C-C Bond Formation\n(Michael Addition)"]; Elec_Activated -> Product; Product -> Cat [label=" Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of guanidine in a Michael addition reaction.

Protocol 3: Organocatalytic Michael Addition to an Alkylidene Oxindole

This protocol provides a general method for a guanidine-catalyzed Michael addition, a key C-C bond-forming reaction.[14][15]

Materials:

  • 1-Cyclopentylguanidine hydrochloride (0.02 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (0.02 mmol, 10 mol%) - finely powdered and dried

  • Alkylidene Oxindole (acceptor) (0.2 mmol, 1.0 equiv.)

  • Cyclopentane-1,2-dione (donor) (0.4 mmol, 2.0 equiv.)

  • Chloroform (CHCl₃) or Toluene (2 mL)

  • Small vial with a screw cap

Procedure:

  • To a 4 mL vial, add 1-Cyclopentylguanidine hydrochloride (10 mol%) and finely powdered, anhydrous potassium carbonate (10 mol%). The K₂CO₃ serves to generate the catalytic amount of free base.

  • Add the alkylidene oxindole (1.0 equiv.) and the cyclopentane-1,2-dione (2.0 equiv.).

  • Add the solvent (e.g., chloroform, 2 mL) and seal the vial.

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or ¹H NMR of an aliquot.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the Michael adduct.

Expert Insight: The choice of a non-polar, aprotic solvent like toluene or chloroform is crucial. It prevents the guanidinium ion from being overly solvated, enhancing its ability to form productive hydrogen bonds with the electrophile. The diastereoselectivity and enantioselectivity (if using a chiral guanidine) can be highly dependent on the solvent and temperature.[15]

Conclusion

1-Cyclopentylguanidine hydrochloride is more than just a reagent; it is a strategic building block that bridges the gap between fundamental heterocyclic synthesis and modern organocatalysis. Its predictable reactivity in condensations allows for the straightforward creation of complex pyrimidine scaffolds, while its inherent basicity and hydrogen-bonding capabilities enable its use as an effective and mild catalyst. The protocols and principles outlined in this guide are designed to empower researchers to leverage the unique properties of this compound, accelerating the discovery and development of novel small molecules.

References

  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. [Link][8][9][16]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link][6]

  • Biginelli Reaction for Guanidine Synthesis. (2024, February 16). Scribd. [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2006). ResearchGate. [Link][9]

  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. [Link][16]

  • Chun, B. K., & You, Y. (2006). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Parmar, J. M., Vala, H. M., & Dhaduk, B. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. World News of Natural Sciences. [Link][10]

  • Ghorab, M. M., Al-Said, M. S., & El-Gaby, M. S. A. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Yadav, E., Sharma, S., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link][7]

  • Kiss, E., Číhal, A., & Březinová, A. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry. [Link][14]

  • Sánchez-Larios, O., & Barriobero, J. I. G. (2017). Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Molecules. [Link][11]

  • Regiodivergent Organocatalytic Reactions. (2021). MDPI. [Link][12]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025, November 4). Accounts of Chemical Research. [Link][13]

  • Guanidine Hydrochloride. (n.d.). PubChem. [Link][1]

  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022, February 3). ResearchGate. [Link][15]

  • GUANIDINE HYDROCHLORIDE. (n.d.). Loba Chemie. [Link][4]

  • 1,1-Diethylguanidine hydrochloride. (n.d.). PubChem. [Link]

  • Clonidine. (n.d.). PubChem. [Link]

Sources

Application Note: Solvent Selection & Activation Protocols for 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Cyclopentylguanidine hydrochloride (CAS: 197015-81-9) is a critical building block in the synthesis of bioactive heterocycles, particularly pyrimidines and imidazoles used in kinase inhibitors and GPCR ligands.[1][2] However, its ionic nature presents a "solubility paradox": the stable salt form requires polar protic solvents, while many downstream coupling reactions demand anhydrous, aprotic conditions.[3][4] This guide provides a scientifically grounded framework for solvent selection, detailing the transition from the stable hydrochloride salt to the reactive free base, and offering validated protocols for common synthetic transformations.[3]

Part 1: The Physicochemical Landscape[3]

The primary challenge in handling 1-Cyclopentylguanidine HCl is managing the dichotomy between its ionic lattice energy and the lipophilicity of the cyclopentyl ring.

Solubility Profile

The hydrochloride salt is highly polar.[4][5] Attempting to force reactions in non-polar solvents without phase transfer catalysts or prior neutralization will result in heterogeneous mixtures and poor kinetics.[4][5]

Solvent ClassRepresentative SolventsSolubility (Salt Form)Solubility (Free Base)Application Note
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL)High Ideal for storage and in-situ neutralization.[3]
Aprotic Polar DMSO, DMF, DMAHigh High Good for SNAr reactions; difficult to remove during workup.[3][4][5]
Ethers THF, 1,4-DioxanePoor (<5 mg/mL)Good Critical: Salt is insoluble.[3][4][5] Requires free-basing prior to use.[4][5]
Chlorinated DCM, ChloroformNegligible Excellent The cyclopentyl group aids solubility of the free base here.[3][4]
Hydrocarbons Toluene, HexanesInsoluble Moderate/Low Generally poor solvents for this moiety; use only for precipitation.[3][4][5]
Expert Insight: The Lipophilic Advantage

Unlike simple guanidine HCl, the cyclopentyl group imparts significant lipophilicity to the free base.[3] While guanidine free base is highly hygroscopic and difficult to extract from water, 1-cyclopentylguanidine free base partitions efficiently into Dichloromethane (DCM) or Ethyl Acetate.[4][5] This allows for cleaner extractive workups compared to its methyl or ethyl analogs.[4][5]

Part 2: Decision Logic & Workflows

Effective utilization depends on selecting the correct "Activation Pathway."[4][5] The diagram below illustrates the decision logic based on the intended reaction type.

SolventSelection Start Starting Material: 1-Cyclopentylguanidine HCl ReactionType Intended Reaction? Start->ReactionType Cyclization Heterocycle Formation (e.g., Pyrimidines) ReactionType->Cyclization Condensation Coupling Acylation / Coupling (e.g., Isocyanates) ReactionType->Coupling Substitution PathwayA Pathway A: In-Situ Neutralization Cyclization->PathwayA PathwayB Pathway B: Biphasic Extraction Coupling->PathwayB SolventA Solvent: EtOH or MeOH Base: NaOEt or NaOMe PathwayA->SolventA SolventB Solvent: DCM / Water Base: NaOH (aq) PathwayB->SolventB ProductA Product: Precipitates or Crystallizes SolventA->ProductA ProductB Product: Soluble in Organic Layer SolventB->ProductB

Figure 1: Decision matrix for solvent and activation method selection based on downstream chemistry.

Part 3: Detailed Experimental Protocols

Protocol A: In-Situ Activation for Heterocycle Synthesis

Context: Used when reacting 1-Cyclopentylguanidine HCl with


-diketones or 

-ketoesters to form pyrimidines.[5] The reaction requires a protic solvent to solubilize the salt and a strong base to liberate the nucleophile.

Reagents:

  • 1-Cyclopentylguanidine HCl (1.0 equiv)[5]

  • 
    -Diketone/Ester (1.0 - 1.1 equiv)
    
  • Sodium Ethoxide (NaOEt) (1.1 - 1.2 equiv) [Freshly prepared or 21% wt solution][5]

  • Solvent: Absolute Ethanol (Anhydrous)[5]

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 1-Cyclopentylguanidine HCl and Absolute Ethanol (10 mL/g). Stir under nitrogen. Note: The salt may not fully dissolve at room temperature.[3]

  • Activation: Add NaOEt solution dropwise. The mixture will clarify as the free base forms, followed by the precipitation of NaCl.[3]

    • Checkpoint: Verify pH is >10 (wet pH paper).[4][5]

  • Addition: Add the electrophile (

    
    -diketone) slowly to the stirred mixture.
    
  • Cyclization: Heat the reaction to reflux (

    
    ) for 4–12 hours.
    
    • Mechanism:[3][5][6][7][8][9] The free guanidine nitrogen attacks the ketone carbonyl, followed by dehydration and ring closure.[3][4]

  • Workup: Cool to room temperature. Filter off the NaCl precipitate.[4][5][9] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the residue (typically from EtOH/Water or EtOAc/Hexane).[4][5]

Protocol B: Isolation of Free Base for Anhydrous Coupling

Context: Required for reactions sensitive to alcohols or water, such as coupling with isocyanates, acid chlorides, or Buchwald-Hartwig aminations.[3][4]

Reagents:

  • 1-Cyclopentylguanidine HCl[1][2]

  • Sodium Hydroxide (2M aqueous solution)[4][5]

  • Dichloromethane (DCM) or Diethyl Ether[4][5]

  • Drying Agent:

    
     or 
    
    
    
    [5]

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve 1-Cyclopentylguanidine HCl in the minimum volume of water (approx. 3 mL/g).[4][5]

  • Neutralization: Add 2M NaOH (1.2 equiv). The solution should become basic (pH 12-14).[4][5]

  • Extraction: Immediately extract with DCM (

    
    ).
    
    • Why DCM? The cyclopentyl ring makes the free base sufficiently lipophilic to partition into DCM, unlike unsubstituted guanidine.[3]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent under reduced pressure at low temperature (<40°C) .

    • Caution: Free guanidines can be unstable or volatile.[4][5] Use immediately in the next step (e.g., redissolve in anhydrous THF).[4]

Part 4: Troubleshooting & Optimization

"Oiling Out" in Cyclizations

Problem: During reflux in EtOH, the product forms a gummy oil rather than a precipitate. Root Cause: The product is too soluble in hot ethanol, or oligomers have formed.[3][4] Solution:

  • Switch Solvent: Use Isopropanol (IPA) .[4][5] The higher boiling point (

    
    ) improves kinetics, and the lower polarity often forces the product to precipitate upon cooling.
    
  • Concentration: Reduce solvent volume by 50% after the reaction is complete, then cool to

    
    .
    
Hygroscopicity of the Free Base

Problem: The isolated free base turns into a wet paste within minutes. Root Cause: Guanidines are strong bases and hygroscopic; they absorb atmospheric moisture rapidly.[4][5] Solution:

  • Avoid isolating the solid free base if possible.[4][5]

  • Telescoping: Perform the extraction (Protocol B), dry the DCM layer, and add the electrophile directly to the dry DCM solution.[3]

Reaction Monitoring

Due to the lack of chromophores in the aliphatic guanidine, UV detection (254 nm) is often ineffective unless the counter-reactant is aromatic.

  • Recommended Method: LC-MS (ESI+) is the gold standard.[4][5] Look for

    
     of the product.
    
  • TLC Stain: Use Ninhydrin or KMnO4 stain.[4][5] The free guanidine will stain strongly; the cyclized pyrimidine product may stain differently or require UV if aromatic.[4]

References

  • PubChem. Guanidine Hydrochloride Compound Summary. National Library of Medicine.[4][5] Available at: [Link][4][5]

  • Shao, H., et al. (2011).[4][5] Synthesis of 2-amino-pyrimidines via guanidine cyclization.[4][5] Journal of Organic Chemistry.[4][5] (General reference for guanidine-diketone condensation mechanisms).

  • Green, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[3][4] (Context for amine protection/deprotection strategies involving guanidines).

Sources

Application Notes and Protocols for the Scalable Manufacturing of 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopentylguanidine hydrochloride is a monosubstituted guanidinium salt that serves as a critical building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The guanidinium moiety, characterized by its high basicity and ability to form multiple hydrogen bonds, imparts unique physicochemical properties to parent molecules, influencing their solubility, membrane permeability, and target-binding affinity. The scalable and cost-effective manufacturing of high-purity 1-Cyclopentylguanidine hydrochloride is therefore of significant interest to researchers and professionals in the field of drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the scalable synthesis of 1-Cyclopentylguanidine hydrochloride. The methodologies described herein are designed to be robust, reproducible, and adaptable to an industrial setting, with a focus on process safety, efficiency, and product quality.

I. Overview of Synthetic Strategies for Scalable Production

The synthesis of N-monosubstituted guanidines on a large scale necessitates a careful selection of starting materials and reaction conditions that are both economical and amenable to industrial processes. Several synthetic routes have been reported for the preparation of guanidine derivatives.[1][2] For the specific synthesis of 1-Cyclopentylguanidine hydrochloride, the most direct and industrially viable approach involves the reaction of cyclopentylamine with a guanylating agent, followed by salt formation.

Recommended Synthetic Pathway: Direct Guanylation of Cyclopentylamine with Cyanamide

The direct reaction of an amine with cyanamide is a well-established and efficient method for the synthesis of N-substituted guanidines.[2][3][4][5] This method is particularly attractive for large-scale production due to the ready availability and relatively low cost of the starting materials. The reaction proceeds via the nucleophilic attack of the amine on the carbon atom of the cyanamide, followed by proton transfer to yield the guanidine. The final step involves the addition of hydrochloric acid to precipitate the desired hydrochloride salt.

The overall reaction is as follows:

This pathway offers several advantages for scalable manufacturing:

  • Atom Economy: The reaction is an addition reaction with high atom economy.

  • Simplicity: It is a one-pot synthesis that does not require complex purification of intermediates.[4]

  • Cost-Effectiveness: Cyclopentylamine and cyanamide are commercially available bulk chemicals.

The following diagram illustrates the key steps in the recommended synthetic workflow:

Scalable Synthesis of 1-Cyclopentylguanidine Hydrochloride cluster_0 Synthesis cluster_1 Purification & Isolation Start Starting Materials: - Cyclopentylamine - Cyanamide Solution Reaction Guanylation Reaction Start->Reaction Charge Reactor Quench Acidification with HCl Reaction->Quench Reaction Completion Precipitation Precipitation of Product Quench->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct 1-Cyclopentylguanidine Hydrochloride (High Purity) Drying->FinalProduct

Caption: Workflow for the scalable synthesis of 1-Cyclopentylguanidine hydrochloride.

II. Detailed Manufacturing Protocol

This section provides a step-by-step protocol for the scalable synthesis of 1-Cyclopentylguanidine hydrochloride, based on the direct guanylation of cyclopentylamine with cyanamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopentylamine≥99%Sigma-Aldrich or equivalentA flammable and corrosive liquid.
Cyanamide50 wt. % solution in waterSigma-Aldrich or equivalentToxic and corrosive. Handle with extreme care.
Hydrochloric Acid37% (concentrated)Fisher Scientific or equivalentCorrosive.
Isopropanol (IPA)AnhydrousFisher Scientific or equivalentUsed as a reaction solvent.
Diethyl EtherAnhydrousFisher Scientific or equivalentUsed for washing the final product.
Equipment
  • Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum oven for drying.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile gloves are a reasonable choice), safety goggles, face shield, and a lab coat.[6]

Step-by-Step Synthesis Protocol

Step 1: Reactor Setup and Inerting

  • Ensure the reactor is clean, dry, and free from any contaminants.

  • Inert the reactor by purging with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

Step 2: Charging of Reactants

  • Charge the reactor with cyclopentylamine (1.0 equivalent).

  • Add anhydrous isopropanol (IPA) to the reactor to achieve a suitable concentration for the reaction mixture (typically 2-3 volumes relative to the cyclopentylamine).

  • Begin stirring the mixture at a moderate speed.

Step 3: Guanylation Reaction

  • Slowly add the 50 wt. % aqueous solution of cyanamide (1.1 equivalents) to the reactor via an addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by in-process monitoring (e.g., HPLC or TLC).

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to 0-5 °C with an ice bath.

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) to the cooled reaction mixture while maintaining the temperature below 10 °C. The product will precipitate as a white solid.

  • Stir the resulting slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration using a Nutsche filter or by centrifugation.

  • Wash the filter cake with cold anhydrous diethyl ether (2 x 1 volume) to remove any unreacted starting materials and byproducts.[7][8]

  • Dry the purified 1-Cyclopentylguanidine hydrochloride in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Parameters and Optimization
ParameterRecommended RangeRationale
Molar Ratio (Cyclopentylamine:Cyanamide) 1 : 1.1A slight excess of cyanamide ensures complete conversion of the limiting reagent, cyclopentylamine.
Solvent Isopropanol (IPA)A good solvent for both reactants and facilitates temperature control.
Reaction Temperature 60-70 °CProvides a reasonable reaction rate without significant decomposition of reactants or product.
Reaction Time 4-6 hoursTypically sufficient for complete conversion. Monitor by in-process controls.
Acidification Temperature 0-5 °CLow temperature minimizes the solubility of the hydrochloride salt, maximizing the yield.

III. Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of 1-Cyclopentylguanidine hydrochloride and for quantifying any impurities.[9][10]

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.5) in a 40:60 ratio.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC can be used to determine the presence of residual solvents, such as isopropanol and diethyl ether.[11]

ParameterRecommended Conditions
Column Capillary column suitable for polar analytes (e.g., DB-WAX)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Temperature Program An initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
Other Analytical Techniques
  • Melting Point: To confirm the identity and purity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For structural confirmation by identifying characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For definitive structural elucidation and purity assessment.

IV. Safety and Handling

The scalable manufacturing of 1-Cyclopentylguanidine hydrochloride involves the use of hazardous chemicals and requires strict adherence to safety protocols.

Hazard Identification and Mitigation
  • Cyclopentylamine: Flammable liquid and corrosive. Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE to avoid skin and eye contact.

  • Cyanamide: Toxic if swallowed or in contact with skin.[2] Causes severe skin burns and eye damage. Handle in a closed system or with local exhaust ventilation. A self-contained breathing apparatus should be available in case of emergency.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.

  • Guanidine Compounds: Guanidine and its salts can be irritating to the skin, eyes, and respiratory tract.[6]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: Chemical-resistant lab coat or apron.

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a respirator with an appropriate cartridge should be used.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

The following diagram outlines the logical relationship between hazards, controls, and emergency responses:

Safety Protocol for 1-Cyclopentylguanidine Hydrochloride Synthesis cluster_hazard Hazard Identification cluster_control Control Measures cluster_emergency Emergency Response Hazard1 Chemical Hazards (Flammable, Corrosive, Toxic) Control1 Engineering Controls (Fume Hood, Ventilation, Grounding) Hazard1->Control1 Control3 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Hazard1->Control3 Hazard2 Process Hazards (Exothermic Reaction) Hazard2->Control1 Control2 Administrative Controls (SOPs, Training) Hazard2->Control2 Emergency1 First Aid Measures (Eye Wash, Safety Shower) Control1->Emergency1 Emergency2 Spill Response (Spill Kit, Containment) Control1->Emergency2 Emergency3 Fire Response (Fire Extinguisher, Evacuation Plan) Control2->Emergency3 Control3->Emergency1

Caption: Safety protocol relationship diagram.

V. References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing.

  • CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide. (2014). Google Patents.

  • Product Class 13: Guanidine Derivatives. (n.d.).

  • US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014). Google Patents.

  • Crystallization and Purification. (n.d.). ResearchGate.

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006).

  • Reaction of cyanamide with amine to synthesize guanidine. (n.d.). ResearchGate.

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2025). ResearchGate.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). PMC.

  • Expression, purification, crystallization and preliminary X-ray diffraction analysis of grass carp β2-microglobulin. (n.d.). PMC.

  • CAS 1003-03-8: Cyclopentylamine. (n.d.). CymitQuimica.

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents.

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC.

  • Purification, Crystallization, and Preliminary X-Ray Studies of a Bifunctional 5,10-methenyl/methylene-tetrahydrofolate cyclohydrolase/dehydrogenase From Escherichia Coli. (n.d.). PubMed.

  • HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. (n.d.). Benchchem.

  • Expression, purification, crystallization and preliminary X-ray diffraction analysis of chloride intracellular channel 2 (CLIC2). (n.d.). PMC.

  • A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy- cyclopentadiene. (2019).

  • An In-depth Technical Guide to the Synthesis of Cyclopentanone Oxime from Cyclopentanone and Hydroxylamine Hydrochloride. (n.d.). Benchchem.

  • Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides. (2014). ResearchGate.

  • Peptide Synthesis – Safety Topics. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (n.d.). Longdom Publishing.

  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (2025). IJSAT.

  • Cyclopentylamine 99 1003-03-8. (n.d.). Sigma-Aldrich.

  • CN110483274A - A kind of preparation method of cyclopentolate hydrochloride intermediate. (n.d.). Google Patents.

  • Quality-Control Analytical Methods: Gas Chromatography. (2025). ResearchGate.

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.).

Sources

Application Note: Microwave-Assisted Synthesis Using 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Why" and "How" of 1-Cyclopentylguanidine

In modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, JAK, and VEGFR families), the cyclopentyl moiety is a privileged pharmacophore. It offers a critical balance of lipophilicity (


) and metabolic stability compared to acyclic alkyl chains, often improving oral bioavailability and blood-brain barrier permeability.

1-Cyclopentylguanidine hydrochloride (CAS 197015-81-9) serves as a potent binucleophilic building block. However, traditional thermal cyclizations involving substituted guanidines often suffer from long reaction times (12–24 hours) and competitive decomposition due to the harsh reflux conditions required to overcome the activation energy of the initial nucleophilic attack.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by leveraging dielectric heating . Guanidine salts are highly polar; they couple efficiently with the microwave field, creating localized superheating effects that accelerate the rate-determining step—typically the initial condensation or nucleophilic aromatic substitution (


).
Chemical Profile: 1-Cyclopentylguanidine HCl[1]
PropertySpecification
CAS Number 197015-81-9
Molecular Formula

Molecular Weight 163.65 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM
Acidity (

)
~13.6 (Guanidinium ion) - Requires base for activation
Hazards Irritant (Skin/Eye/Respiratory). Handle with PPE.

Part 2: Application Notes & Experimental Protocols

Application Note A: Rapid Synthesis of 2-Amino-N-cyclopentylpyrimidine Scaffolds

Target Class: CDK/cyclin-dependent kinase inhibitors. Reaction Type: Cyclocondensation (Biginelli-type or standard condensation).

The Challenge

Condensing guanidines with


-ketoesters or 

-diketones thermally requires prolonged reflux in ethanol/base, often leading to side products via decarboxylation or polymerization of the electrophile.
The Microwave Solution

Microwave irradiation at 150°C drives the reaction to completion in <20 minutes. The high pressure (sealed vessel) allows solvents to be heated far above their boiling points, increasing the kinetic energy of the system without degrading the cyclopentyl ring.

Detailed Protocol 1: Cyclocondensation with

-Dicarbonyls

Reagents:

  • 1-Cyclopentylguanidine HCl (1.0 equiv)

  • Acetylacetone (or substituted

    
    -diketone) (1.2 equiv)
    
  • Potassium Carbonate (

    
    ) (2.5 equiv) or Sodium Ethoxide (EtONa)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 1-Cyclopentylguanidine HCl (164 mg, 1.0 mmol) in 3 mL of absolute ethanol.

  • Activation: Add

    
     (345 mg, 2.5 mmol). Stir at room temperature for 2 minutes to liberate the free guanidine base in situ. Note: The solution may remain cloudy.
    
  • Addition: Add acetylacetone (123

    
    L, 1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.[1]
    
  • Irradiation: Place the vial in the microwave reactor.

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Cool the vial to <50°C using compressed air (integrated in most reactors).

    • Decamp the reaction mixture into 20 mL of ice-cold water.

    • Observation: The product usually precipitates as a white/pale yellow solid.

    • Filter the solid and wash with cold water (

      
       mL) followed by cold hexanes (
      
      
      
      mL) to remove unreacted ketone.
  • Purification: If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate. Recrystallize from EtOH/Water (9:1) if necessary.

Expected Yield: 85–95% Time Savings: 15 mins (MW) vs. 12 hours (Thermal Reflux).

Application Note B: Synthesis of 2-Amino-4-chloropyrimidines

Target Class: Intermediate scaffolds for dual-action kinase inhibitors. Reaction Type: Nucleophilic Aromatic Substitution.

The Challenge

Displacing the C2-chlorine on 2,4-dichloropyrimidine with a bulky nucleophile like cyclopentylguanidine is sterically hindered and sluggish under standard thermal conditions.

Detailed Protocol 2: Selective

Displacement

Reagents:

  • 1-Cyclopentylguanidine HCl (1.2 equiv)

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Isopropanol (iPrOH) or NMP (for higher temps)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in 2.5 mL of Isopropanol in a microwave vial.

  • Addition: Add 1-Cyclopentylguanidine HCl (196 mg, 1.2 mmol) followed by DIPEA (522

    
    L, 3.0 mmol).
    
  • Irradiation:

    • Temperature: 100°C (To favor C2 selectivity over C4)

    • Hold Time: 10 minutes

    • Power: Dynamic

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). If starting material remains, irradiate for an additional 5 minutes.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water.[2] The product (2-(cyclopentylamino)-4-chloropyrimidine) is isolated via flash chromatography.

Part 3: Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the mechanistic pathways for both protocols, highlighting the critical microwave-accelerated transition states.

G Start 1-Cyclopentylguanidine HCl Base Base Activation (K2CO3 / DIPEA) Start->Base FreeBase Free Guanidine Species (Nucleophile) Base->FreeBase Deprotonation MW1 MW Irradiation 150°C, 15 min FreeBase->MW1 + β-Diketone MW2 MW Irradiation 100°C, 10 min FreeBase->MW2 + 2,4-Dichloropyrimidine BetaDik β-Diketone (Electrophile) BetaDik->MW1 Inter1 Tetrahedral Intermediate MW1->Inter1 Condensation Prod1 2-(Cyclopentylamino) pyrimidine Inter1->Prod1 - H2O DiCl 2,4-Dichloropyrimidine DiCl->MW2 Prod2 2-Amino-4-chloro pyrimidine deriv. MW2->Prod2 Selective SNAr (C2)

Caption: Mechanistic divergence of 1-Cyclopentylguanidine under microwave irradiation. Path 1 (Top) illustrates cyclocondensation to pyrimidines. Path 2 (Bottom) shows selective SNAr synthesis.

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (Conventional)Microwave (Protocol 1)Impact
Reaction Temperature 78°C (Ethanol b.p.)150°CKinetic Acceleration
Reaction Time 12 – 18 Hours15 MinutesHigh Throughput
Yield 45 – 60%85 – 95%Efficiency
Solvent Volume High (20–50 mL)Low (2–3 mL)Green Chemistry
Purity (Crude) Low (Requires Column)High (Precipitation)Workflow Speed

References

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.[3] Synlett, 29, 986-992.[3]

  • Gümüs, M.K., Gorobets, M.Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.[4] Processes, 12, 573.[4]

  • Biotage Application Note. Microwave Reaction Tutorial: Synthesis of 2-aminopyrimidines.

  • Tale, R. H., & Rodge, A. H. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach.[5] Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.[5][6]

  • PubChem Compound Summary. 1-Cyclopentylguanidine hydrochloride (CID 197015-81-9).

Sources

Application Notes & Protocols for 1-Cyclopentylguanidine Hydrochloride: A Guide to Storage, Handling, and Shelf-Life Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and stability assessment of 1-Cyclopentylguanidine hydrochloride (CAS No. 197015-81-9). While specific public domain stability data for this compound is limited, this guide synthesizes information from analogous guanidinium salts, general principles of active pharmaceutical ingredient (API) stability, and authoritative international guidelines. The protocols herein are designed to ensure the chemical integrity, purity, and performance of the compound throughout its lifecycle in a research and development setting.

Introduction and Chemical Context

1-Cyclopentylguanidine hydrochloride is a substituted guanidine derivative. The guanidinium group, with a pKa of around 13.5, is highly basic and exists as a protonated, resonance-stabilized cation at physiological pH.[1][2] The formation of a hydrochloride salt is a common strategy to improve the stability and handling of basic pharmaceutical compounds.[3]

The stability of such a compound is primarily influenced by its susceptibility to:

  • Hygroscopicity: Guanidine hydrochloride itself is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This can lead to physical changes (caking, deliquescence) and chemical degradation.[7]

  • Hydrolysis: The presence of water can facilitate the hydrolysis of the guanidinium group, although it is generally stable.

  • Photodegradation: Exposure to UV or visible light can induce degradation in sensitive molecules.

  • Thermal Decomposition: Elevated temperatures can accelerate chemical degradation reactions.

Understanding these potential degradation pathways is fundamental to establishing appropriate storage conditions and a scientifically justified shelf-life or re-test period. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10]

Recommended Storage and Handling Protocols

Proper storage and handling are critical to prevent unintended degradation and ensure experimental reproducibility. Given the properties of related guanidinium salts, 1-Cyclopentylguanidine hydrochloride should be treated as a potentially hygroscopic and light-sensitive compound.

Initial Receipt and Quarantine

Upon receipt, the container should be inspected for integrity. The compound should be logged and stored under quarantine in the recommended conditions until it is released for use by quality control, if applicable.

Long-Term Storage Conditions

To maximize the shelf-life of the solid compound, the following conditions are recommended:

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally-induced degradation reactions. While some similar hydrochloride salts are stable at room temperature, refrigeration provides an added layer of protection against thermal stress.[11]
Humidity Store in a desiccator with a suitable drying agent (e.g., silica gel, molecular sieves).Guanidinium salts are characteristically hygroscopic.[5] Controlling humidity is the most critical factor in preventing moisture absorption, which can lead to caking and chemical instability.[4][7]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).While not always mandatory, an inert atmosphere displaces oxygen and moisture, providing the best possible protection against oxidative and hydrolytic degradation. This is especially important after the container has been opened for the first time.
Light Protect from light (Store in an amber vial or in a dark location).To prevent potential photolytic degradation. Photostability testing, as described in ICH Q1B, is required to definitively assess light sensitivity.[9]
Handling Protocols for a Hygroscopic Compound

Hygroscopic materials require specific handling procedures to minimize moisture exposure during weighing and transfer.[12][13][14]

G A Prepare for Weighing B Equilibrate Container to Room Temperature A->B > 30 mins C Transfer to Low-Humidity Environment (Glove Box/Bag) B->C Essential Step D Quickly Weigh Required Amount C->D E Tightly Reseal Primary Container D->E H Use Weighed Material Immediately D->H F Add Fresh Desiccant and/or Purge with Inert Gas E->F G Return to Long-Term Storage F->G

Caption: Workflow for handling hygroscopic 1-Cyclopentylguanidine hydrochloride.

Protocol Steps:

  • Equilibration: Before opening, allow the container to warm to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Whenever possible, handle the compound inside a glove box with controlled low humidity or, at a minimum, a glove bag purged with inert gas.[14]

  • Rapid Operation: If a controlled environment is not available, minimize the time the container is open. Have all necessary tools and vials ready before opening the primary container.

  • Secure Sealing: After dispensing, securely reseal the container immediately. Using paraffin film around the cap can provide an additional barrier.[12]

  • Inert Gas Purge: Before final sealing, flushing the headspace of the container with a dry, inert gas like argon or nitrogen is highly recommended to displace moist air.

Solution Stability

Solutions are generally less stable than the solid-state material. A stability study should be performed for any stock solutions that are not used immediately. As a general practice:

  • Prepare solutions fresh for each experiment.

  • If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

  • The stability of aqueous solutions can be pH-dependent; therefore, buffered solutions are recommended.

Protocol for Shelf-Life and Re-test Period Determination

The "shelf-life" (or expiration date) is the period during which the API is expected to remain within its specifications and should not be used after.[15] The "re-test period" is the time during which the API is expected to remain within its specifications and should be re-analyzed to confirm its continued suitability for use.[15] For an R&D compound, establishing a re-test period is often more practical.

This protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[8][16]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Evaluation A Select Representative Batch B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Stress Testing (Heat, Humidity, Acid, Base, Oxidation, Light) B->C D Identify Degradation Products & Confirm Method Specificity C->D E Place Samples in Long-Term & Accelerated Conditions D->E F Test at Defined Time Points (e.g., 0, 3, 6, 9, 12, 18, 24 mos) E->F G Monitor Key Attributes: Assay, Purity, Appearance, Water Content F->G H Analyze Data & Trends G->H I Propose Re-test Period Based on Real-Time Data H->I

Caption: Workflow for establishing a re-test period for 1-Cyclopentylguanidine hydrochloride.

Phase 1: Foundational Work
  • Batch Selection: Choose a minimum of one representative batch of 1-Cyclopentylguanidine hydrochloride. The batch should be manufactured and packaged in a manner that simulates the final process.[8]

  • Analytical Method: Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection. This method must be able to separate the intact compound from any potential degradation products and impurities.[1][17]

Phase 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to prove the specificity of the analytical method.[18][]

  • Acid/Base Hydrolysis: Treat solutions of the compound with HCl and NaOH (e.g., 0.1M) at elevated temperatures.

  • Oxidation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Expose the solid compound to high heat (e.g., 60°C) and high humidity (e.g., 75% RH).

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

Phase 3: Formal Stability Study

This involves storing the compound under controlled conditions for an extended period.[20]

ICH Recommended Storage Conditions for Formal Studies:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[8][9]

Protocol:

  • Package the compound in the proposed container closure system.

  • Place a sufficient number of samples into chambers maintained at the long-term and accelerated conditions.

  • Pull samples at predefined time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).

  • At each time point, test the samples for critical quality attributes.

Phase 4: Data Evaluation

The re-test period is determined by the long-term data. If no significant change is observed during the 6-month accelerated study, the re-test period can be provisionally set based on the available long-term data (e.g., a 24-month re-test period can be justified with 12 months of real-time data showing no significant change).[8][21]

Analytical Testing for Stability Assessment

A panel of analytical tests should be used to monitor the quality of the compound over time.

TestMethodPurpose / Specification
Appearance Visual InspectionTo detect changes in color or physical state (e.g., caking). Specification: White to off-white crystalline powder.
Assay HPLC-UVTo quantify the amount of the active compound. Specification: e.g., 98.0% - 102.0%.
Purity / Related Substances HPLC-UV (Stability-Indicating)To detect and quantify any degradation products or other impurities. Specification: e.g., Individual unknown impurity ≤ 0.1%, Total impurities ≤ 1.0%.
Water Content Karl Fischer TitrationTo monitor moisture absorption, which is critical for a hygroscopic substance. Specification: e.g., ≤ 0.5%.
Identification FTIR or ¹H NMRTo confirm the identity of the compound. Specification: Spectrum conforms to the reference standard.

Conclusion

The stability and integrity of 1-Cyclopentylguanidine hydrochloride are paramount for its effective use in research and development. While specific data is scarce, by applying principles from the well-characterized guanidine hydrochloride and adhering to internationally recognized ICH stability guidelines, a robust storage and testing protocol can be established. The core tenets are the stringent control of humidity due to its likely hygroscopic nature and the implementation of a systematic stability study to define a scientifically-backed re-test period. These application notes provide the framework for ensuring the long-term quality and reliability of this important chemical entity.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2024). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. ECA Academy. [Link]

  • SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • MicroSolv Technology Corporation. (2024). Guanidine Analyzed with HPLC- AppNote. [Link]

  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

  • OpGen. (2019). Safety Data Sheet. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • BioSpectra. (2025). GUANIDINE THIOCYANATE TESTING METHODS. [Link]

  • Science.gov. (n.d.). guanidine hydrochloride solutions: Topics by Science.gov. [Link]

  • Royal Society of Chemistry. (2010). Influence of urea and guanidine hydrochloride on lysozyme stability and thermal denaturation; a correlation between activity, protein dynamics and conformational changes. [Link]

  • ResearchGate. (2015). Which one is better for protein denaturation Guanidine or Urea?. [Link]

  • ResearchGate. (2019). An Approach to Drug Stability Studies and Shelf-life Determination. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • ACS Publications. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. [Link]

  • ARL Bio Pharma. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing. [Link]

  • Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Journal of Pediatric Pharmacology and Therapeutics. (2022). Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules. [Link]

  • PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. [Link]

  • PubChem. (n.d.). 1-(3-Phenylpropylamino)guanidine hydrochloride. [Link]

  • PubMed. (2020). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 1-Cyclopentylguanidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Deceptive Simplicity of Guanidines

Synthesizing 1-Cyclopentylguanidine Hydrochloride (CAS: 197015-81-9) often presents a classic "chemist's trap": the reaction looks trivial on paper, yet isolated yields frequently drop below 40%.

If you are experiencing low yields, the issue rarely lies in the fundamental bond formation. Instead, it is almost certainly caused by one of two factors:

  • The "Silica Trap": Irreversible adsorption of the guanidinium cation onto standard phase silica.

  • The "Water Trap": Inability to extract the highly polar salt from aqueous wash layers.

This guide provides a self-validating workflow to diagnose these failure points and offers a high-fidelity protocol using 1H-Pyrazole-1-carboxamidine hydrochloride , the gold standard for sterically secondary amines like cyclopentylamine.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your chemistry, determine where the mass is being lost. Use this decision matrix to isolate the failure mode.

TroubleshootingFlow Start START: Low Isolated Yield CheckLCMS Step 1: Analyze Crude Reaction Mix (LCMS or H-NMR) Start->CheckLCMS Conversion Is Conversion > 90%? CheckLCMS->Conversion ReagentCheck Issue: Reaction Kinetics Conversion->ReagentCheck No (<50%) WorkupCheck Issue: Isolation/Purification Conversion->WorkupCheck Yes (>90%) Sterics Cause: Cyclopentyl is a Secondary Amine (S-Methylisothiourea is too sluggish) ReagentCheck->Sterics BaseCheck Cause: Incorrect Protonation State (Amine must be free base) ReagentCheck->BaseCheck Silica Did you use Normal Phase Silica? WorkupCheck->Silica SilicaTrap FATAL ERROR: Product bound to SiO2 silanols Silica->SilicaTrap Yes Extraction Did you do an Aqueous Extraction? Silica->Extraction No WaterTrap FATAL ERROR: Product is in the Aqueous Layer Extraction->WaterTrap Yes

Figure 1: Diagnostic logic tree for identifying yield loss in guanidine synthesis.

Part 2: Critical FAQ & Troubleshooting
Q1: Why is my reaction conversion low (<50%) even after 24 hours?

The Causality: You are likely using S-methylisothiourea sulfate or Cyanamide .

  • The Problem: Cyclopentylamine is a secondary amine with moderate steric bulk. S-methylisothiourea releases methanethiol (MeSH) as a leaving group, but the reaction is reversible and sluggish with secondary amines. Cyanamide requires precise pH control (pH ~4.5) to prevent dimerization into dicyandiamide.

  • The Fix: Switch to 1H-Pyrazole-1-carboxamidine hydrochloride (PCH) . The pyrazole is a superior leaving group due to aromatic stabilization, driving the reaction to completion even with sterically hindered amines (Bernatowicz et al., 1992).

Q2: I see the product by LCMS, but it vanishes during column chromatography.

The Causality: You fell into the "Silica Trap."

  • The Mechanism: Guanidines are strong bases (pKa ~13.6). Even as HCl salts, they interact strongly with the acidic silanol groups (Si-OH) on normal phase silica gel. They effectively "salt out" onto the column and require highly polar, basic eluents (e.g., DCM:MeOH:NH4OH 80:20:2) to move, which often co-elutes impurities.

  • The Fix: Stop using silica columns. Use crystallization (precipitation) or C18 Reverse Phase chromatography.

Q3: My product is an oil that won't crystallize. How do I get the solid HCl salt?

The Causality: Residual solvent (DMF) or excess DIEA/Amine impurities.

  • The Fix:

    • Dissolve the oil in a minimum amount of Methanol .

    • Add Diethyl Ether dropwise until the solution turns cloudy.

    • Scratch the glass or sonicate.

    • If it remains oily, the counter-ion might be mixed. Treat with 4M HCl in Dioxane, evaporate, and repeat the ether precipitation.

Part 3: The "Gold Standard" Protocol

This protocol utilizes 1H-Pyrazole-1-carboxamidine HCl , prioritizing isolation efficiency over raw material cost. This method avoids aqueous extraction entirely.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNote
Cyclopentylamine 1.0SubstrateMust be free of water.
1H-Pyrazole-1-carboxamidine HCl 1.05Guanylating AgentSlight excess ensures full conversion.
DIPEA (Hünig's Base) 1.1BaseNeutralizes the HCl of the reagent to free the amidine.
DMF (Anhydrous) -SolventConcentration: 0.5 M (critical for precipitation).
Diethyl Ether -Anti-solventUsed for workup precipitation.
Step-by-Step Procedure

1. Reaction Setup (Self-Validating Step):

  • In a dry round-bottom flask under N2, dissolve 1H-Pyrazole-1-carboxamidine HCl (1.05 eq) in anhydrous DMF (0.5 M relative to amine).

  • Add DIPEA (1.1 eq). Observation: The mixture should remain clear or slightly cloudy.

  • Add Cyclopentylamine (1.0 eq) dropwise.

  • Stir at Room Temperature for 16 hours.

    • Validation: Take a 5 µL aliquot, dilute in MeOH, and inject on LCMS. You should see the product mass (M+H = 128.1) and the byproduct (Pyrazole, M+H = 69.0). Conversion should be >95%.

2. Workup (The "Anti-Extraction" Method):

  • Do NOT add water.

  • Add Diethyl Ether (10x reaction volume) directly to the reaction mixture while stirring vigorously.

  • The 1-Cyclopentylguanidine HCl salt is insoluble in ether/DMF mixtures and should precipitate as a white solid or a dense oil.

  • If Oil Forms: Decant the supernatant (containing DMF, DIPEA, and Pyrazole). Triturate the oil with fresh Diethyl Ether 3 times. This usually induces crystallization.

3. Purification:

  • Filter the solid.[2][3][4][5]

  • Recrystallize from Hot Ethanol / Diethyl Ether . Dissolve in min. hot EtOH, cool, then add Ether.

  • Yield Target: 70–85%.

Part 4: Comparative Data (Reagent Selection)

Why choose Pyrazole over S-Methylisothiourea?

ParameterS-Methylisothiourea1H-Pyrazole-1-carboxamidine
Leaving Group Methanethiol (Gas, toxic smell)Pyrazole (Solid/Soluble)
Reactivity (2° Amines) Low (Requires Heat/Reflux)High (Room Temp)
Byproduct Removal Difficult (Trapped sulfur smells)Easy (Washes away in Ether)
Typical Yield 30–50%70–90%
Part 5: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of the base in the Pyrazole-mediated synthesis.

ReactionMechanism Reagent 1H-Pyrazole-1-carboxamidine HCl Intermediate Free Amidine Species (Activated Electrophile) Reagent->Intermediate - HCl (captured by DIPEA) Base DIPEA Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Amine Amine Cyclopentylamine (Nucleophile) Amine->TS Product 1-Cyclopentylguanidine HCl TS->Product Nucleophilic Subst. Byproduct Pyrazole (Washes away) TS->Byproduct

Figure 2: Reaction mechanism using 1H-Pyrazole-1-carboxamidine. Note that the final product is the HCl salt, often reformed by equilibrium or subsequent acidification.

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[6] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1] ARKIVOC, 4, 49-87. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[7] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis, 2004(10), 1655-1663. Link

Sources

Removing impurities from crude 1-Cyclopentylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Cyclopentylguanidine Hydrochloride

Case ID: PUR-CPG-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Technical Support Center. You are likely here because your crude 1-Cyclopentylguanidine hydrochloride (CAS: 197015-81-9) is failing purity specifications. Whether you synthesized this via the guanylation of cyclopentylamine using 1H-pyrazole-1-carboxamidine hydrochloride or S-methylisothiourea , the impurity profile is predictable and manageable.

This guide treats your purification process not as a "recipe" but as a logic-gated workflow . We prioritize removing the specific by-products (pyrazole, methyl mercaptan, or unreacted amines) that plague this synthesis.

Module 1: Diagnosis & Characterization (The Triage)

Before attempting purification, you must identify the dominant impurity. Blind recrystallization often results in yield loss without purity gain.

Q: How do I identify my specific impurity profile?

A: Run a proton NMR (


H-NMR) in DMSO-

or D

O. Use the decision matrix below to interpret your spectrum.
  • Scenario A (Pyrazole Contamination): Look for aromatic peaks around 6.0 – 8.0 ppm . If you used 1H-pyrazole-1-carboxamidine, the by-product is pyrazole. It is a weak base and often co-precipitates.

  • Scenario B (Sulfur Contamination): If you used S-methylisothiourea, the primary issue is often odor (methyl mercaptan) or trapped thio-intermediates.

  • Scenario C (Starting Material): Look for distinct multiplet shifts in the cyclopentyl ring (1.5 – 2.0 ppm) that do not match the product's integration, indicating unreacted cyclopentylamine.

Visual Logic: Impurity Identification Decision Tree

ImpurityDiagnosis Start Analyze Crude 1H-NMR CheckAromatic Aromatic Peaks (6.0-8.0 ppm)? Start->CheckAromatic CheckSmell Strong Sulfur/Rotten Egg Odor? CheckAromatic->CheckSmell No ResultPyrazole Impurity: Pyrazole Action: Solvent Trituration (Prot. A) CheckAromatic->ResultPyrazole Yes CheckAliphatic Excess Aliphatic Multiplets? CheckSmell->CheckAliphatic No ResultSulfur Impurity: Mercaptans Action: Oxidation/Vac Drying CheckSmell->ResultSulfur Yes ResultAmine Impurity: Cyclopentylamine Action: Recrystallization (Prot. B) CheckAliphatic->ResultAmine Yes

Figure 1: Diagnostic logic flow for identifying the primary impurity in crude 1-Cyclopentylguanidine HCl.

Module 2: The Purification Protocols

Protocol A: Solvent Trituration (The "Anti-Solvent" Wash)

Best for: Removing Pyrazole and non-polar organic impurities.

The Science: 1-Cyclopentylguanidine HCl is a salt and is highly polar. Impurities like pyrazole or unreacted organic starting materials are significantly less polar. We exploit this solubility difference.

  • Dry the Crude: Ensure your crude solid is completely dry. Water acts as a bridge, solubilizing the salt into the organic wash.

  • Slurry: Suspend the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of solid).

    • Note: Do NOT use alcohols or water here.

  • Agitate: Stir vigorously at room temperature for 30–60 minutes. Sonicate if necessary to break up clumps.

  • Filter: Filter the suspension. The solid on the filter is your product (insoluble salt). The filtrate contains the pyrazole/organic impurities.

  • Wash: Rinse the filter cake with fresh cold EtOAc.

Protocol B: Recrystallization (The Standard)

Best for: Removing inorganic salts and unreacted amines.

The Science: We utilize the high temperature coefficient of solubility. Guanidine salts are very soluble in hot ethanol but less soluble in cold ethanol, and insoluble in ethers.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) or Isopropanol (IPA) .

    • Tip: If using EtOH, add it dropwise until the solution is clear.

  • Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter while hot.

  • Precipitation:

    • Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.

    • Method 2 (Anti-solvent): If no crystals form, slowly add Diethyl Ether or Hexane to the stirring solution until persistent turbidity is observed.[1]

  • Collection: Filter the white crystals and wash with cold ether.

Visual Logic: Recrystallization Workflow

Recrystallization Crude Crude Solid Dissolve Dissolve: Hot EtOH/IPA (Min. Volume) Crude->Dissolve FilterHot Filter Hot (Remove Inorganics) Dissolve->FilterHot Cool Cool to RT (Slowly) FilterHot->Cool Antisolvent Optional: Add Et2O (Induce Nucleation) Cool->Antisolvent No Crystals? Collect Collect Crystals (Pure Product) Cool->Collect Crystals Formed Antisolvent->Collect

Figure 2: Step-by-step recrystallization workflow for substituted guanidine salts.

Module 3: Troubleshooting & FAQs

Q: My product is a sticky gum/oil, not a solid. What happened?

A: This is a common issue with guanidine salts, often caused by hygroscopicity (absorbing water from air) or residual solvent.

  • The Fix:

    • Dissolve the gum in a small amount of Methanol.

    • Evaporate to dryness (rotovap) to get a foam.

    • Triturate the foam with Diethyl Ether or Hexane and scratch the flask walls with a spatula. This mechanical agitation induces crystallization.

    • Dry under high vacuum with P

      
      O
      
      
      
      (desiccant).
Q: The product has a persistent "rotten egg" smell.

A: This indicates residual methyl mercaptan (if S-methylisothiourea was used).

  • The Fix: Wash the solid with cold Isopropanol. If the smell persists, dissolve the product in water and lyophilize (freeze-dry). The high vacuum of the lyophilizer is excellent for removing volatile sulfur compounds.

Q: Can I use water for recrystallization?

A: Not recommended. While 1-Cyclopentylguanidine HCl is soluble in water, its high solubility makes recovery poor (low yield). Furthermore, removing water from the hygroscopic salt is energetically difficult and can lead to "oiling out." Stick to Alcohol/Ether systems.

Summary of Solvents

Process StepRecommended SolventsAvoid
Washing (Trituration) Ethyl Acetate, Dichloromethane, Diethyl EtherWater, Methanol, Ethanol (Product will dissolve)
Recrystallization Ethanol, Isopropanol (IPA)Acetone (Solubility is unpredictable), Water (Yield loss)
Anti-Solvent Diethyl Ether, Hexane, HeptaneDichloromethane (Product may be slightly soluble)

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[2] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry. Link

  • ChemicalBook. (2023). N-Cyclopentyl-guanidine hydrochloride Properties and Safety. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Cyclopentylguanidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Cyclopentylguanidine hydrochloride and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, focusing on the critical parameter of reaction temperature. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your synthetic outcomes.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic advice and corrective actions.

Q1: My reaction yield is consistently low, often below 50%. Could the temperature be the primary cause?

A1: Yes, suboptimal temperature is a frequent cause of low yields in guanylation reactions.[1] The issue can stem from two opposing problems: a temperature that is too low or too high.

  • Scenario A: Temperature is Too Low. The reaction lacks sufficient kinetic energy to overcome the activation energy barrier, resulting in a slow or stalled reaction.[2] If you observe a significant amount of unreacted cyclopentylamine or guanylating agent via TLC or LC-MS analysis after the expected reaction time, the temperature is likely insufficient.

    • Recommended Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each new setpoint. For many guanylation reactions, moving from room temperature to a slightly elevated temperature (e.g., 40-60 °C) can significantly improve the rate and overall conversion.[3][4]

  • Scenario B: Temperature is Too High. Excessive heat can lead to the degradation of your starting materials, reagents, or even the desired product. Guanidine derivatives can exhibit thermal instability, and many common guanylating agents can decompose or polymerize at high temperatures.[5][6][7]

    • Recommended Solution: If you observe the formation of dark, tarry substances or a decrease in the concentration of your desired product after an initial increase, the temperature is likely too high. Reduce the temperature and consider extending the reaction time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative degradation at elevated temperatures.[7]

Q2: My final product is impure, with significant side products detected by NMR and LC-MS. How can I use temperature to improve selectivity?

A2: Temperature is a powerful tool for controlling reaction selectivity. The formation of side products often occurs because competing reaction pathways have different activation energies.

  • Common Side Products & Temperature-Based Solutions:

    • Urea/Thiourea Derivatives: These can form from the incomplete reaction or decomposition of the guanylating agent.[8] If these are observed, a modest increase in temperature or portion-wise addition of the guanylating agent might be necessary to ensure the primary reaction goes to completion.[8]

    • Carbodiimide Intermediates: In some synthetic routes, carbodiimide intermediates can accumulate.[8][9] The subsequent nucleophilic attack by the amine to form the guanidine is temperature-dependent. Gently heating the reaction can facilitate the conversion of the carbodiimide to the desired guanidine.[10]

    • Over-alkylation/Dimerization: If your starting amine or product has multiple reactive sites, higher temperatures can sometimes lead to undesired secondary reactions. In such cases, lowering the temperature is the recommended strategy to favor the desired mono-substitution pathway.

  • General Strategy: Experiment with a temperature gradient. Set up several small-scale reactions in parallel across a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyze the product distribution for each. This empirical approach is often the most effective way to identify the optimal balance between reaction rate and purity.[8]

Q3: The reaction starts but seems to stall before completion. I've confirmed my reagents are active. Should I just increase the heat?

A3: While increasing the temperature is a logical first step, it's important to consider the underlying cause. A stalled reaction can be due to several factors that are exacerbated by temperature.

  • Catalyst Inefficiency: If you are using a catalyst (e.g., Fe(OAc)₂, Sc(OTf)₃), its activity might be highly temperature-dependent.[7][10] Some catalysts require a specific temperature to be active, while excessive heat can cause them to decompose or deactivate. Review the literature for the optimal temperature range for your specific catalyst system.

  • Reversible Reaction: Some guanylation reactions can be reversible.[11] Increasing the temperature might shift the equilibrium unfavorably. In this case, removing a byproduct (if possible) or increasing the concentration of one of the reactants might be more effective than raising the temperature.

  • Solubility Issues: As the reaction proceeds, the product (often a salt) may precipitate out of the solution, effectively stopping the reaction. Ensure that your product, 1-Cyclopentylguanidine hydrochloride, is soluble in the chosen solvent at the reaction temperature. If not, you may need to switch to a more polar solvent or one with a higher boiling point that allows for a higher reaction temperature to maintain solubility.

Below is a troubleshooting workflow to diagnose a stalled reaction.

G Start Reaction Stalled Check_Reagents Confirm Reagent & Catalyst Activity Start->Check_Reagents Monitor_Progress Monitor by TLC/LC-MS (Starting Material Present?) Check_Reagents->Monitor_Progress Temp_Increase Increase Temperature Incrementally (e.g., +10 °C) Monitor_Progress->Temp_Increase Yes Outcome_Success Reaction Complete Monitor_Progress->Outcome_Success Complete Outcome_Fail Consult Further Literature Monitor_Progress->Outcome_Fail No Temp_Increase->Monitor_Progress Check_Solubility Is Product Precipitating? Temp_Increase->Check_Solubility Change_Solvent Switch to a Solvent with Higher Boiling Point / Polarity Check_Solubility->Change_Solvent Yes Consider_Equilibrium Is Reaction Reversible? Check_Solubility->Consider_Equilibrium No Change_Solvent->Monitor_Progress Increase_Conc Increase Concentration of Limiting Reagent Consider_Equilibrium->Increase_Conc Yes Consider_Equilibrium->Outcome_Fail No Increase_Conc->Monitor_Progress

Caption: Troubleshooting workflow for a stalled guanylation reaction.
Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for synthesizing 1-Cyclopentylguanidine hydrochloride?

A1: The optimal temperature depends heavily on the chosen synthetic method. However, a general guideline is as follows:

Guanylation MethodTypical ReagentsTypical Temperature RangeReference
Direct Guanylation Cyclopentylamine, Cyanamide, Sc(OTf)₃Room Temp. to 100 °C[7][8]
From Thiourea Cyclopentylamine, Protected Thiourea, HgCl₂ or EDCIRoom Temperature[8]
From Carbodiimide Cyclopentylamine, DCC/DIC, Fe(OAc)₂ catalystRoom Temp. to 120 °C[10]
From Pyrazole Reagent Cyclopentylamine, DMNPCRoom Temp. to Reflux[12]

For a robust starting point, begin with a moderately elevated temperature, such as 50-60 °C , and optimize from there based on reaction monitoring.

Q2: How does temperature mechanistically influence the reaction rate and formation of side products?

A2: Temperature's influence is rooted in chemical kinetics and thermodynamics, as described by the Arrhenius equation.[2]

  • Reaction Rate: Increasing temperature provides reactant molecules with greater kinetic energy. This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will overcome the activation energy barrier to form the product.[2]

  • Side Products: A reaction mixture may have multiple potential reaction pathways, each with its own activation energy. At low temperatures, only the pathway with the lowest activation energy (often leading to the desired product) may proceed at a significant rate. As the temperature rises, more energy becomes available to overcome higher activation energy barriers, potentially opening up pathways to undesired side products.

The relationship can be visualized as follows:

G cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low Temperature Rate Reaction Rate Low_Temp->Rate Slow Selectivity Selectivity for Desired Product Low_Temp->Selectivity High Side_Products Side Product Formation Low_Temp->Side_Products Low Degradation Reagent/Product Degradation Low_Temp->Degradation Very Low High_Temp High Temperature High_Temp->Rate Fast High_Temp->Selectivity May Decrease High_Temp->Side_Products May Increase High_Temp->Degradation Risk Increases

Caption: Influence of temperature on key reaction parameters.

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent plays a critical role in two ways:

  • Solubility: All reactants must be soluble in the solvent at the chosen reaction temperature for the reaction to proceed efficiently in the solution phase.[8]

  • Boiling Point: The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. For instance, using acetonitrile (boiling point ~82 °C) is necessary if the reaction requires heating to reflux above room temperature but below 100 °C.[8] If a higher temperature is needed, a solvent like toluene (boiling point ~111 °C) or DMF (boiling point ~153 °C) would be more appropriate.[10]

Exemplary Experimental Protocol

Synthesis of 1-Cyclopentylguanidine Hydrochloride via Catalytic Guanylation

This protocol is a representative example and should be optimized for your specific derivative.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylamine (1.0 eq) and deionized water (or an appropriate organic solvent like acetonitrile).

  • Reagent Addition: Add cyanamide (1.2 eq) to the solution. If using a catalyst, such as Scandium(III) triflate (Sc(OTf)₃, 0.1 eq), add it at this stage.[7][8]

  • Heating and Monitoring:

    • Begin stirring the reaction mixture at room temperature.

    • Slowly heat the mixture to the target temperature (e.g., start at 60 °C) using a temperature-controlled heating mantle.

    • Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting amine is consumed, cool the reaction to room temperature.

    • If using water as a solvent, wash the aqueous mixture with an organic solvent like ethyl acetate to remove non-polar impurities.[8]

    • Separate the aqueous layer and concentrate it under reduced pressure.

  • Purification and Salt Formation:

    • The crude product can be purified by silica gel column chromatography or recrystallization.[8]

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the 1-Cyclopentylguanidine hydrochloride salt.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

References
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
  • Technical Support Center: Optimizing Guanidine Synthesis. (2025). Benchchem.
  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester.
  • First iron-catalyzed guanylation of amines. (2012). Lisboa - ITQB NOVA.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Organic Chemistry Portal.
  • Product Class 13: Guanidine Deriv
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing.
  • Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride. (2025). Benchchem.
  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. McMaster University.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024).
  • Technical Support Center: Synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid. (2025). Benchchem.
  • Optimizing reaction conditions for the chemical synthesis of Lycoricidine. (2025). Benchchem.

Sources

Preventing side reactions when using 1-Cyclopentylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclopentylguanidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. Guanidine moieties are highly valuable in medicinal chemistry and organic synthesis due to their strong basicity and ability to form multiple hydrogen bonds. However, their high nucleophilicity presents unique challenges. This guide provides in-depth, field-proven insights into preventing common side reactions through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical properties of 1-Cyclopentylguanidine hydrochloride?

1-Cyclopentylguanidine is a strong organic base. Its high basicity stems from the resonance stabilization of its protonated form, the guanidinium cation. The positive charge is delocalized over the central carbon and three nitrogen atoms, making the conjugate acid exceptionally stable. The hydrochloride salt is the common commercial form, which is typically a colorless, crystalline solid soluble in polar solvents.[1][2] In aqueous solutions, guanidinium chloride is a fully dissociated salt.[3][4][5] The free base form can be hygroscopic and may absorb carbon dioxide from the atmosphere to form the corresponding carbonate salt.[1]

Q2: Why is the cyclopentyl group significant in this molecule?

The cyclopentyl group is a lipophilic moiety. In drug development, incorporating such groups can influence a molecule's pharmacokinetic properties. The cyclopropyl and cyclopentyl fragments are often used to enhance metabolic stability, increase brain permeability, improve potency, and reduce plasma clearance.[6][7] For synthetic purposes, the cyclopentyl group provides steric bulk that can influence the regioselectivity of reactions at the guanidine nitrogens compared to a smaller alkyl substituent.

Troubleshooting Guide: Preventing Side Reactions

This section addresses specific experimental challenges and provides actionable protocols to mitigate unwanted side reactions.

Problem 1: Unwanted N-Acylation of the Guanidine Group

Q: I am attempting to acylate a different functional group (e.g., an alcohol or amine) in my molecule, but the 1-cyclopentylguanidine moiety is reacting instead, leading to low yields of my desired product. How can I prevent this side reaction?

A: Causality & Explanation

The guanidine group is highly nucleophilic due to the presence of lone pairs on its three nitrogen atoms.[8] This makes it susceptible to acylation by reagents like acid chlorides, anhydrides, and even activated carboxylic acids used in peptide coupling. This side reaction is a common challenge when other, less nucleophilic sites are the intended target.

To achieve selective acylation elsewhere in the molecule, the guanidine group must be "masked" with a protecting group. This temporarily reduces its nucleophilicity, allowing the desired reaction to proceed. The choice of protecting group is critical and depends on the overall stability of your molecule and the conditions of subsequent reaction steps.

Solution: Guanidine Protection Strategy

A variety of protecting groups can be employed, with the most common being benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and p-toluenesulfonyl (Tos).[9][10] For enhanced orthogonality, the trifluoroacetyl group is an excellent choice as it can be removed under mild basic conditions that are often compatible with other protecting groups like Boc and Cbz.[11][12]

Experimental Protocol: Protection with Trifluoroacetyl Group

This protocol describes the protection of a guanidine group using trifluoroacetic anhydride.

  • Dissolution: Dissolve the 1-Cyclopentylguanidine-containing substrate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the solution and cool to 0 °C in an ice bath. The base neutralizes the guanidinium hydrochloride and facilitates the reaction.

  • Acylation: Slowly add trifluoroacetic anhydride (TFAA) (2.2 eq) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-trifluoroacetylated guanidine derivative by flash column chromatography.

Deprotection Protocol

The trifluoroacetyl group is readily cleaved under mild basic conditions.[11][12]

  • Dissolve the protected compound in methanol.

  • Add a mild base such as potassium carbonate (K₂CO₃) or a dilute aqueous ammonia solution.

  • Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the solution and proceed with standard workup and purification.

cluster_0 Unprotected Pathway cluster_1 Protected Pathway Start_Mol Substrate with -OH & Guanidine Side_Product N-Acyl Guanidine (Side Product) Start_Mol->Side_Product Unwanted Acylation Desired_Product_Low O-Acyl Product (Low Yield) Start_Mol->Desired_Product_Low Desired Acylation Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Side_Product Acyl_Cl->Desired_Product_Low Start_Mol_P Substrate with -OH & Guanidine Protect 1. Protect Guanidine (e.g., TFAA) Start_Mol_P->Protect Protected_Mol Protected Substrate Protect->Protected_Mol Desired_Product_High O-Acyl Product (High Yield) Protected_Mol->Desired_Product_High Acyl_Cl_P Acyl Chloride (R-COCl) Acyl_Cl_P->Desired_Product_High Deprotect 2. Deprotect Guanidine Desired_Product_High->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Fig 1. Workflow comparing unprotected vs. protected acylation.
Problem 2: Poor Selectivity in N-Alkylation Reactions

Q: I am trying to mono-alkylate my guanidine, but I am getting a mixture of products, including di- and tri-alkylated species. How can I improve the selectivity of this reaction?

A: Causality & Explanation

The free base form of 1-cyclopentylguanidine has three nitrogen atoms that can act as nucleophiles, leading to poor selectivity in alkylation reactions. Over-alkylation is a common problem, yielding complex mixtures that are difficult to separate. The relative nucleophilicity of the nitrogen atoms can be influenced by steric and electronic factors, but controlling the reaction to favor a single product is challenging without a clear strategy.

Solution: Controlled Alkylation Using Protecting Groups and Phase-Transfer Catalysis

To achieve selective mono-alkylation, one can employ a protection strategy similar to that used for acylation. By protecting two of the three nitrogen atoms (e.g., as a di-Boc derivative), the remaining nitrogen can be selectively alkylated.

Alternatively, an efficient method for mono-alkylation of carbamate-protected guanidines involves phase-transfer catalysis. This protocol proceeds under biphasic conditions and is tolerant of a wide range of functional groups.[13]

Data Summary: Factors Influencing Alkylation Selectivity
FactorCondition for Mono-alkylationCondition for Poly-alkylationRationale
Stoichiometry Use of ≤ 1.0 eq of alkylating agentExcess alkylating agentLimits the availability of the electrophile.
Temperature Low temperature (e.g., 0 °C to RT)High temperatureReduces the reaction rate, allowing for better control.
Protecting Groups N,N'-di-Boc or similarNoneSterically and electronically deactivates certain nitrogen atoms.
Base Weaker base (e.g., K₂CO₃)Stronger base (e.g., NaH)A stronger base can generate a higher concentration of the guanidinate anion, increasing reactivity and risk of over-alkylation.
Catalysis Phase-Transfer Catalyst (e.g., TBAB)Homogeneous conditionsFacilitates controlled reaction at the interface of two phases.[13]
Problem 3: Side Reactions with Amide Coupling Reagents

Q: During an amide coupling reaction using HATU, my primary/secondary amine is being consumed in a side reaction, and I am isolating a guanylated amine byproduct. What is happening?

A: Causality & Explanation

This is a well-documented but often overlooked side reaction.[14][15] Common uronium/guanidinium-based peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are themselves activated guanidinium salts. Highly nucleophilic amines can directly attack the guanidinium carbon of the coupling reagent. This results in the formation of a new guanidine (guanylation of your amine) and releases the HOAt anion, competing directly with the desired amide bond formation.[14]

Solution: Optimizing Reaction Conditions

Minimizing this side reaction requires careful control over the reaction conditions to favor the formation of the activated ester over the direct attack of the amine on the coupling reagent.

Protocol: Minimizing Amine Guanylation During Amide Coupling
  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in an aprotic solvent (e.g., DMF). Add a non-nucleophilic base like DIPEA (2.0 eq). Allow this mixture to stir for 5-10 minutes at 0 °C. This "pre-activation" step forms the active O-acylisourea intermediate.

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Maintain the reaction at a low temperature (0 °C to RT) and monitor its progress. High temperatures can accelerate the undesired guanylation side reaction.

  • Alternative Reagents: If the side reaction persists, consider using a different class of coupling reagent, such as a carbodiimide (e.g., EDC) with an additive (e.g., HOBt), which may be less prone to this specific side reaction.

cluster_desired Desired Pathway cluster_side Side Reaction Pathway Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Reacts with HATU HATU HATU->Activated_Ester Guanylated_Amine Guanylated Amine (Side Product) HATU->Guanylated_Amine Amine R'-NH2 Amine->Guanylated_Amine Direct Attack Desired_Amide Desired Amide Product Activated_Ester->Desired_Amide Reacts with Amine

Fig 2. Competing reaction pathways during HATU-mediated coupling.
Problem 4: Purification and Isolation Challenges

Q: My final compound contains a 1-Cyclopentylguanidine group and is very polar, making it difficult to purify via standard silica gel chromatography. What are some effective purification strategies?

A: Causality & Explanation

The basic and polar nature of the guanidine group can cause streaking and poor separation on silica gel columns. As a hydrochloride salt, its polarity is even higher, often making it immobile on normal-phase silica.

Solution: Alternative Purification Techniques

  • Acid-Base Extraction: Leverage the basicity of the guanidine group. During aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). The protonated guanidinium salt will move into the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free-based product back into an organic solvent. This is a powerful technique for removing non-basic or acidic impurities.[16]

  • Reverse-Phase HPLC: For high-purity samples required in drug development, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. A C18 column with a mobile phase of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the guanidine is protonated, typically provides excellent separation.[17]

  • Ion-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be used. The positively charged guanidinium ion binds to the stationary phase, and it can be eluted by increasing the ionic strength or pH of the mobile phase.

Protocol: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2-3 times). Combine the acidic aqueous layers. The desired product is now in the aqueous phase as the hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH or a saturated Na₂CO₃ solution until the pH is >10.

  • Extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3 times).

  • Final Wash and Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base product.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link][11][12]

  • Fehrentz, J. A., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. [Link]

  • American Cyanamid Co. (1941). Method of purifying guanidine nitrate. Google Patents. [16]

  • Sinha, S., & Jung, H. J. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e113. [Link][17]

  • Schröder, C., & Steinhauser, O. (2013). A Conductance Study of Guanidinium Chloride, Thiocyanate, Sulfate, and Carbonate in Dilute Aqueous Solutions: Ion-Association and Carbonate Hydrolysis Effects. The Journal of Physical Chemistry B, 117(3), 829–837. [Link][3]

  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(4), 2636–2643. [Link][14]

  • Ciba Ltd. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents. [10]

  • Schröder, C., & Steinhauser, O. (2013). A conductance study of guanidinium chloride, thiocyanate, sulfate, and carbonate in dilute aqueous solutions: ion-association and carbonate hydrolysis effects. PubMed. [Link][4]

  • Schröder, C., & Steinhauser, O. (2012). A Conductance Study of Guanidinium Chloride, Thiocyanate, Sulfate, and Carbonate in Dilute Aqueous Solutions: Ion-Association and Carbonate Hydrolysis Effects. The Journal of Physical Chemistry B. [Link][5]

  • Juaristi, E., & Soloshonok, V. A. (2005). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e55592. [Link][18]

  • PURKH. (2020). Research Progress of Common Organic Guanidine Antibacterial Agents. To Chemistry Journal, 6. [Link][1]

  • Geigle, S. N., et al. (2017). Copper carbenes alkylate guanine chemoselectively through a substrate directed reaction. Chemical Science, 8(1), 743-747. [Link][19]

  • Powell, D. A., et al. (2003). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry, 68(6), 2300–2309. [Link][13]

  • Hartley, J. A., et al. (1991). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. PubMed. [Link][20]

  • Hartley, J. A., et al. (1991). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. PMC. [Link][21]

  • INEOS OPEN. (2022). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link][8]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link][22]

  • Lipton, M. A., & Verma, A. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PMC. [Link][15]

  • Singh, G., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link][6]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-Cyclopentylguanidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 1-Cyclopentylguanidine hydrochloride (CAS: 195730-66-2).[1] Unlike generic spectral databases, this document focuses on the comparative performance of solvent systems and the structural discrimination between the product and its primary precursor, cyclopentylamine.

For drug development professionals, the guanidine moiety represents a critical pharmacophore (often serving as an arginine mimetic), but its analysis is plagued by proton exchange phenomena.[1] This guide establishes the DMSO-d6 protocol as the gold standard for structural validation, contrasting it with D2O and CDCl3 alternatives to ensure rigorous quality control.

Part 1: Structural Context & Theoretical Shifts[1]

To accurately interpret the spectrum, we must first map the proton environments. The molecule consists of a lipophilic cyclopentyl ring attached to a hydrophilic, cationic guanidinium head group.

The Molecule

Formula: C6H13N3[1] • HCl Key Features:

  • Guanidinium Core: The positive charge is delocalized, making the NH protons highly acidic and deshielded.[1]

  • Alpha-Methine (α-CH): The cyclopentyl proton directly attached to the nitrogen is the diagnostic sensor for substitution.[1]

Predicted Shift Logic (DMSO-d6)
PositionProton TypeApprox. Shift (

)
MultiplicityIntegrationReasoning
1 Guanidine NHs6.80 – 7.60Broad Singlet(s)4H - 5H*Deshielded by cationic nature; broadened by quadrupole relaxation of

N and exchange.[1]
2

-CH (Methine)
3.85 – 3.95Multiplet (m)1HDeshielded by electronegative N and positive charge.[1] Downfield from amine precursor (~3.1 ppm).[1]
3

-CH

1.85 – 1.95Multiplet2HProtons on C2/C5 of the ring.[1]
4

-CH

1.50 – 1.70Multiplet4HProtons on C3/C4 of the ring; furthest from the charge.
5 HCl ProtonN/AN/AN/ARapidly exchanges with Guanidine NHs; contributes to the integral of the NH region.[1]

*Note: Integration of NHs varies based on water content and exchange rates.[1] In dry DMSO, it often integrates to 5H (4 NH + 1 HCl).[1]

Part 2: Comparative Solvent Performance

The choice of solvent is the single most critical variable in the analysis of guanidine salts. Below is a comparative assessment of the three standard alternatives.

DMSO-d6 (The Gold Standard)[1]
  • Performance: Excellent .

  • Mechanism: DMSO is a polar aprotic solvent.[1] It is a strong hydrogen bond acceptor, which "locks" the acidic guanidine protons in place, slowing their exchange rate.

  • Result: You observe distinct signals for the NH protons (often a broad peak around 7.0-7.5 ppm).[1] This allows for confirmation of the salt formation and proton count.[1]

  • Recommendation: Use for all structural characterization and purity assays.[1]

Deuterium Oxide (D O) (The Solubility Alternative)[1]
  • Performance: Functional but Limited .

  • Mechanism: D

    
    O is protic.[1] The active protons on the guanidine group (
    
    
    
    ,
    
    
    , and
    
    
    ) undergo rapid chemical exchange with the deuterium pool.[1]
    
    
  • Result: Complete disappearance of the signals at 7.0–8.0 ppm.[1] The spectrum will only show the alkyl region (1.0–4.0 ppm).[1] The HDO residual peak (approx.[1] 4.79 ppm) will grow significantly.[1]

  • Recommendation: Use only if the sample is insoluble in DMSO or to simplify the spectrum by "erasing" NH peaks to see underlying alkyl multiplets.[1]

Chloroform-d (CDCl ) (The Poor Choice)[1]
  • Performance: Poor .[1]

  • Mechanism: Hydrochloride salts are ionic and generally insoluble in non-polar chloroform.[1]

  • Result: The sample will likely not dissolve, or you will obtain a spectrum of only the trace free base impurities. If it does dissolve (rare), the NH peaks will be extremely broad and undefined due to aggregation.[1]

  • Recommendation: Avoid.

Part 3: Synthesis Verification (Product vs. Precursor)

A primary application of this analysis is verifying the conversion of Cyclopentylamine to 1-Cyclopentylguanidine .[1]

Comparative Spectral Markers
FeaturePrecursor: CyclopentylamineProduct: 1-Cyclopentylguanidine HClDiagnostic Action

-CH Shift

3.10 – 3.20 ppm

3.85 – 3.95 ppm
Check for Shift: The signal moves downfield by ~0.7 ppm due to the electron-withdrawing guanidinium group.[1]
NH Region

1.1 – 2.0 ppm (often invisible/broad)

7.0 – 7.6 ppm (Strong, Broad)
Check for Appearance: New low-field signals appear.[1]
Solubility Soluble in CDCl

Insoluble in CDCl

; Soluble in DMSO
Solubility Test: If it dissolves in CDCl

, the reaction is likely incomplete.[1]

Part 4: Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Protocol A: Standard Characterization (DMSO-d6)[1]
  • Preparation: Weigh 10-15 mg of 1-Cyclopentylguanidine HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves.[1] Water content >0.1% will cause NH peak broadening and integration errors.[1]

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.[1]

  • Acquisition:

    • Pulse Sequence: Standard proton (e.g., zg30 on Bruker).[1]

    • Scans (NS): 16 or 32 (sufficient for 10mg).[1]

    • Relaxation Delay (D1): Set to

      
       1.0 sec to ensure full relaxation of NH protons.
      
  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth broad NH signals.

Protocol B: D O Exchange Test (Validation)
  • Take the sample from Protocol A.[1]

  • Add 2 drops of D

    
    O directly into the NMR tube.[1]
    
  • Shake and wait 5 minutes.

  • Re-acquire the spectrum.[1]

  • Validation Criteria: The peaks at 7.0-7.6 ppm must disappear. If they remain, they are impurities (e.g., aromatic contaminants), not exchangeable guanidine protons.[1]

Part 5: Visualization & Logic[1]

Analytical Workflow

The following diagram illustrates the decision logic for assigning the spectrum and validating the salt form.

NMR_Workflow Start Sample: 1-Cyclopentylguanidine HCl Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO-d6 (Standard) Solvent_Choice->DMSO Primary D2O D2O (Exchange Test) Solvent_Choice->D2O Secondary Spectrum_A Acquire Spectrum A DMSO->Spectrum_A Spectrum_B Acquire Spectrum B D2O->Spectrum_B Check_NH Check 6.5 - 8.0 ppm Spectrum_A->Check_NH Conclusion_Pass PASS: Identity Confirmed Spectrum_B->Conclusion_Pass NH Peaks Disappear (Confirming Exchangeable H) Result_Salt Broad Singlet Present? (Guanidinium NH) Check_NH->Result_Salt Check_Alkyl Check 3.8 - 4.0 ppm Result_Methine Methine Shifted Downfield? (>3.8 ppm) Check_Alkyl->Result_Methine Result_Salt->Check_Alkyl Yes Conclusion_Fail FAIL: Precursor/Impurity Result_Salt->Conclusion_Fail No (Free base/Degraded) Result_Methine->Conclusion_Pass Yes Result_Methine->Conclusion_Fail No (Amine Precursor)

Caption: Figure 1. Logical workflow for the structural verification of guanidine salts using solvent-dependent spectral features.

Part 6: References

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Reich, H. J. (2023).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][4] (Standard text for Guanidine NH shifts).

  • ChemicalBook. (2023).[1] "Cyclopentylamine 1H NMR Spectrum."

Sources

Comparative Analysis of Fragmentation Dynamics: 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Mass Spectrometry Characterization & Isomeric Differentiation[1]

Executive Summary

In the development of guanidine-based therapeutics (e.g., thrombin inhibitors, imidazoline receptor ligands), 1-Cyclopentylguanidine (CPG) serves as a critical pharmacophore. However, its low molecular weight (MW 127.19 free base) and high polarity pose significant analytical challenges, particularly when distinguishing it from linear alkyl isomers or metabolic byproducts.

This guide provides a definitive analysis of the CPG fragmentation patterns using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We compare its spectral behavior against its linear isomer, n-Pentylguanidine , and evaluate the orthogonality of Collision-Induced Dissociation (CID) versus In-Source Fragmentation (ISF) for robust quantification.

Key Finding: The presence of the m/z 69 cyclopentyl carbocation is the definitive diagnostic marker for CPG, distinguishing it from linear isomers which favor sequential alkyl chain losses.

Chemical Profile & Physicochemical Properties

Understanding the protonation sites is prerequisite to predicting fragmentation. Guanidines are "superbases," meaning the protonation occurs readily on the imine nitrogen, localizing the charge and directing specific cleavage pathways.

PropertySpecification
Compound Name 1-Cyclopentylguanidine Hydrochloride
CAS Number 197015-81-9 (HCl Salt)
Molecular Formula

Monoisotopic Mass 127.1109 Da (Free Base cation)
Precursor Ion

128.12 m/z
pKa (Calculated) ~13.6 (Highly Basic)
LogP ~0.4 (Polar, HILIC recommended)

Fragmentation Mechanics: The ESI-CID Pathway

The fragmentation of CPG under ESI-CID conditions follows two competitive pathways driven by the stability of the leaving groups.

Pathway A: Deamination (Neutral Loss of Ammonia)

The most thermodynamically favorable pathway at low collision energies (CE: 10–15 eV) is the loss of ammonia (


, -17 Da). The charge remains on the guanidine core, stabilized by resonance.
Pathway B: Carbocation Formation (Ring Extrusion)

At higher collision energies (CE: 25–35 eV), the C-N bond connecting the ring to the guanidine head group cleaves. This is a heterolytic cleavage that preferentially forms the stable secondary cyclopentyl cation (m/z 69).

Visualizing the Mechanism

G Figure 1: Competitive Fragmentation Pathways of 1-Cyclopentylguanidine (ESI+) Parent Precursor Ion [M+H]+ m/z 128.12 Intermediate Resonance Stabilized Intermediate Parent->Intermediate Protonation (Imine N) Fragment1 Deamination Product [M+H-NH3]+ m/z 111.09 Intermediate->Fragment1 Low CE (10-15 eV) -NH3 (17 Da) Fragment2 Cyclopentyl Cation [C5H9]+ m/z 69.07 Intermediate->Fragment2 High CE (25-35 eV) Heterolytic C-N Cleavage Fragment3 Guanidinium Ion [CH6N3]+ m/z 60.05 Intermediate->Fragment3 Charge Retention on N (Minor Pathway)

Figure 1: The dual-pathway mechanism highlights the energy-dependence of fragment generation.[1] Low energy favors ammonia loss; high energy reveals the diagnostic ring structure.

Comparative Analysis: CPG vs. Alternatives

Comparison 1: Structural Isomers (CPG vs. n-Pentylguanidine)

Distinguishing the cyclic structure from the linear chain is critical in metabolic studies where ring-opening may occur.

Feature1-Cyclopentylguanidine (Cyclic) n-Pentylguanidine (Linear) Differentiation Logic
Parent Ion m/z 128.12m/z 128.12Isobaric (Indistinguishable in MS1).
Primary Fragment m/z 69 (Cyclopentyl cation)m/z 43 / 57 (Propyl/Butyl cations)Cyclic cations are significantly more stable than primary linear carbocations.
Deamination m/z 111 (Strong)m/z 111 (Strong)Both lose ammonia easily; not diagnostic.
Ring Cracking m/z 41 (

)
Series of

losses (-14 Da)
Linear chains show "picket fence" loss patterns; Rings show specific cracking.
Comparison 2: Methodological (CID vs. In-Source Fragmentation)

Researchers often struggle with "ghost peaks" when analyzing guanidines. This comparison evaluates the best activation method.

ParameterCollision Induced Dissociation (CID) In-Source Fragmentation (ISF) Recommendation
Mechanism Dissociation occurs in the collision cell (Q2).Dissociation occurs in the source/transport region.Use CID for quantitation.
Selectivity High. Precursor is isolated in Q1.Low. All ions fragment; high noise background.CID prevents matrix interference.
Stability Tunable via Collision Energy (CE).Hard to control; varies with temperature/voltage.CID provides reproducible transitions.
Risk None.High risk of converting m/z 128

111 prior to detection.
Avoid high declustering potentials to prevent ISF.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of CPG in biological matrices (plasma/microsomes) using a Triple Quadrupole (QqQ) system.

A. Chromatographic Conditions (HILIC Mode)

Rationale: CPG is too polar for standard C18 retention. HILIC ensures retention and desolvation.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B held for 1 min, ramp to 50% B over 3 min, re-equilibrate.

B. Mass Spectrometry Parameters (Source: ESI+)
  • Polarity: Positive (

    
    )
    
  • Spray Voltage: 3500 V

  • Sheath Gas: 40 arb units

  • Aux Gas: 10 arb units

  • Capillary Temp: 320°C

C. MRM Transitions (Quantification & Confirmation)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 128.169.1 2850Specificity (Ring detection)
Qualifier 1 128.1111.1 1250Sensitivity (Ammonia loss)
Qualifier 2 128.160.1 3550Structural confirmation (Guanidine)
D. Decision Tree for Method Development

Workflow Figure 2: Method Optimization Workflow for Polar Guanidines Start Start: CPG Analysis Step1 Select Column: Is LogP < 1.0? Start->Step1 HILIC Use HILIC Mode (Amide/Silica) Step1->HILIC Yes (CPG LogP ~0.4) RP Use C18 Mode (Ion Pairing) Step1->RP No Step2 Optimize MS Source: Check for ISF (128->111) HILIC->Step2 Check Is 111 present in Q1 scan? Step2->Check Adjust Reduce Declustering Potential / Cone Voltage Check->Adjust Yes (Bad) Final Finalize MRM: 128->69 (Quant) 128->111 (Qual) Check->Final No (Good) Adjust->Step2

Figure 2: Logical flow for establishing a robust analytical method, emphasizing the prevention of In-Source Fragmentation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16247869, 1-Cyclopentylguanidine hydrochloride. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of guanidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (General reference for guanidine mechanisms).

  • Doc Brown's Chemistry. Mass spectrum of cyclopentane - fragmentation pattern. Retrieved from [Link]

  • University of Vienna (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 1-Cyclopentylguanidine Hydrochloride and Cyclohexylguanidine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Scientists and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, guanidine derivatives are indispensable tools, prized for their exceptional basicity and unique catalytic properties.[1][2] Among these, N-cycloalkyl-substituted guanidines are of particular interest. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 1-Cyclopentylguanidine hydrochloride and Cyclohexylguanidine hydrochloride. While direct, head-to-head experimental data for these specific compounds is limited in publicly accessible literature, this guide will construct a robust comparison based on fundamental chemical principles, analogous experimental data, and theoretical considerations. We will delve into the structural nuances that dictate their reactivity, propose experimental protocols for their direct comparison, and provide a framework for selecting the appropriate reagent for specific research applications.

Theoretical Framework: Understanding the Nuances of Cycloalkyl Guanidine Reactivity

The reactivity of guanidines is primarily governed by the availability of the lone pair of electrons on the nitrogen atoms, which determines their basicity and nucleophilicity. In the case of 1-Cyclopentylguanidine and Cyclohexylguanidine, the key differentiator is the nature of the cycloalkyl substituent. These differences manifest in both steric and electronic effects.

The Guanidinium Cation: The Bedrock of Basicity

The high basicity of guanidines (pKa of the conjugate acid is typically >13) is a direct consequence of the remarkable stability of their protonated form, the guanidinium cation.[1] Upon protonation, the positive charge is delocalized over all three nitrogen atoms through resonance, significantly stabilizing the conjugate acid and, consequently, making the parent guanidine a strong base.

Diagram: Resonance Stabilization of the Guanidinium Cation

Caption: Protonation of the guanidine group leads to a resonance-stabilized cation.

Electronic Effects of Cyclopentyl vs. Cyclohexyl Groups

Alkyl groups are generally considered to be electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms and thus enhances basicity. In the gas phase, the proton affinity of cyclohexylamine is slightly higher than that of cyclopentylamine, suggesting that the cyclohexyl group may be a slightly better electron donor.[3] This would imply that cyclohexylguanidine is a marginally stronger base than cyclopentylguanidine. However, this effect is expected to be minimal.

Steric Considerations: A More Pronounced Difference

The most significant difference between the two cycloalkyl substituents lies in their steric profiles. The cyclohexane ring in its stable chair conformation is wider and more sterically demanding than the more planar cyclopentyl ring.[4] This steric bulk can influence reactivity in several ways:

  • Access to the Basic Site: The larger cyclohexyl group may slightly hinder the approach of a proton or an electrophile to the guanidine nitrogen atoms, potentially lowering the rate of reaction compared to the cyclopentyl analogue.

  • Solvation: The solvation of the resulting guanidinium cation can be affected by the size of the alkyl group. A less hindered cation (cyclopentylguanidinium) might be more effectively solvated, which would increase its stability and thereby increase the basicity of the parent guanidine.

  • Catalytic Activity: When used as a catalyst, the steric environment around the guanidine can influence the stereochemical outcome of a reaction. The bulkier cyclohexyl group might create a more defined chiral pocket in asymmetric catalysis.

Predicted and Analogous Physicochemical Properties

Parameter1-Cyclopentylguanidine HydrochlorideCyclohexylguanidineNotes
Predicted pKa (Conjugate Acid) ~13.5 - 13.7~13.6 - 13.8Based on the pKa of guanidine (~13.6) and the slight electron-donating nature of alkyl groups.[1] Cyclohexylguanidine is predicted to be slightly more basic due to potentially greater electron donation.
Melting Point (°C) 156 (as hydrochloride)[5]Not availableThe melting point of the hydrochloride salt is a key physical property for handling and storage.
Steric Hindrance LowerHigherThe cyclohexyl group in its chair conformation presents a greater steric profile than the more planar cyclopentyl ring.[4]

Experimental Design for a Head-to-Head Reactivity Comparison

To empirically determine the relative reactivity of 1-cyclopentylguanidine hydrochloride and cyclohexylguanidine, a well-defined kinetic experiment is necessary. A suitable model reaction is the Michael addition of a C-H acid to an α,β-unsaturated carbonyl compound, where the guanidine acts as a base catalyst.

Diagram: Experimental Workflow for Reactivity Comparison

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Data Interpretation A Reaction Setup: - Michael Donor (e.g., Diethyl Malonate) - Michael Acceptor (e.g., Chalcone) - Solvent (e.g., Toluene) - Internal Standard B Initiate Reaction: Add 1-Cyclopentylguanidine or Cyclohexylguanidine (equimolar) A->B t=0 C Reaction Monitoring: - Withdraw aliquots at timed intervals - Quench reaction B->C t > 0 D Quantitative Analysis: - HPLC or GC-MS - Determine product concentration C->D E Kinetic Plot: Plot [Product] vs. Time D->E F Determine Initial Rate: Calculate the slope of the initial linear portion E->F G Compare Reactivity: Higher initial rate indicates higher catalytic activity F->G

Caption: A workflow for comparing the catalytic activity of the two guanidines.

Proposed Experimental Protocol: Guanidine-Catalyzed Michael Addition

Objective: To determine the relative catalytic activity of 1-cyclopentylguanidine hydrochloride and cyclohexylguanidine in the Michael addition of diethyl malonate to chalcone.

Materials:

  • 1-Cyclopentylguanidine hydrochloride

  • Cyclohexylguanidine

  • Diethyl malonate

  • Chalcone

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl in diethyl ether)

  • HPLC or GC-MS system

Procedure:

  • Preparation of Guanidine Free Base: For a fair comparison, the hydrochloride salts should be converted to the free bases. This can be achieved by treatment with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent, followed by filtration of the salt byproduct. The concentration of the resulting free base solution should be accurately determined by titration.

  • Reaction Setup: In two separate, identical, temperature-controlled reaction vessels, prepare a solution of chalcone (1.0 mmol), diethyl malonate (1.2 mmol), and the internal standard in anhydrous toluene (10 mL).

  • Reaction Initiation: At time t=0, add a standardized solution of either 1-cyclopentylguanidine (0.1 mmol) or cyclohexylguanidine (0.1 mmol) to each respective reaction vessel with vigorous stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the Michael adduct relative to the internal standard.

  • Data Analysis: Plot the concentration of the Michael adduct versus time for each catalyst. The initial rate of the reaction for each guanidine can be determined from the slope of the linear portion of the curve.

Synthesis of Starting Materials

For researchers who wish to synthesize these compounds, the following general protocols can be adapted.

Diagram: General Synthesis of N-Alkylguanidines

G cluster_0 Synthetic Pathway A Cycloalkylamine (Cyclopentylamine or Cyclohexylamine) C N-Cycloalkylguanidine A->C + B Guanylating Agent (e.g., S-Methylisothiourea sulfate) B->C Base (e.g., Et3N) Solvent (e.g., EtOH) Reflux E N-Cycloalkylguanidine Hydrochloride C->E + D HCl (in ether or isopropanol) D->E

Caption: A general route for the synthesis of N-cycloalkylguanidine hydrochlorides.

General Protocol for the Synthesis of N-Cycloalkylguanidine Hydrochloride

Materials:

  • Cyclopentylamine or Cyclohexylamine

  • S-Methylisothiourea sulfate (or another suitable guanylating agent)

  • Triethylamine (or another suitable base)

  • Ethanol

  • Hydrochloric acid (solution in diethyl ether or isopropanol)

Procedure:

  • To a solution of the respective cycloalkylamine (1.0 eq) and triethylamine (1.1 eq) in ethanol, add S-methylisothiourea sulfate (0.5 eq) portion-wise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting materials.

  • Make the aqueous layer basic (pH > 12) with a strong base (e.g., NaOH) and extract the free guanidine base with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Conclusion and Recommendations

The choice between 1-cyclopentylguanidine hydrochloride and cyclohexylguanidine hydrochloride will depend on the specific requirements of the chemical transformation.

  • For reactions where basicity is the primary driver and steric hindrance is not a major concern, cyclohexylguanidine may offer a slight advantage due to the potentially greater electron-donating character of the cyclohexyl group.

  • In sterically sensitive reactions or where faster reaction rates are desired, the less hindered 1-cyclopentylguanidine is likely the superior choice. Its smaller profile allows for easier access to the catalytic site.

  • In the context of asymmetric catalysis, the choice is less clear-cut and would require empirical screening. The more rigid and defined structure of the cyclohexyl group could lead to higher enantioselectivity in some cases.

Ultimately, the experimental protocols outlined in this guide provide a clear path for researchers to make an informed, data-driven decision based on the specific demands of their research. By understanding the subtle interplay of electronic and steric effects, scientists can better harness the power of these versatile guanidine catalysts.

References

  • Chemistry LibreTexts. (2019, June 5). Relative Basicity of Amines and Other Compounds. [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. [Link]

  • PubMed. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

  • Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • RSC Publishing. (2017, August 30). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]

  • ACS Publications. (2018, April 5). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]

  • Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?. [Link]

  • PubMed. (2010, January 14). Observation of the A-X electronic transitions of cyclopentyl and cyclohexyl peroxy radicals via cavity ringdown spectroscopy. [Link]

  • RSC Publishing. (n.d.). Thermodynamic considerations in co-ordination. Part XVI. Formation constants for the cyclopentylamine– and cyclohexylamine–proton, cobalt(II), nickel(II), copper(II), and zinc(II) systems. [Link]

  • INEOS OPEN. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]

  • PubMed. (2022, October 5). Proton Affinities of Alkanes. [Link]

  • Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. [Link]

  • ACS Publications. (2014, November 13). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. [Link]

  • PubMed Central (PMC). (2022, December 16). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]

  • ResearchGate. (n.d.). Synthesis of the phenyl/cyclohexylguanidine-based inhibitors 29–33,.... [Link]

  • PubMed Central (PMC). (2014, October 23). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Google Patents. (n.d.).
  • NIST. (2009, October 15). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. [Link]

Sources

Elemental Analysis Standards for 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentylguanidine hydrochloride (CAS: 197015-81-9) is a critical synthetic intermediate, most notably utilized in the manufacturing of Peramivir , a neuraminidase inhibitor for influenza treatment. As a guanidine derivative, its quality directly impacts the yield and purity of downstream API synthesis.

This guide establishes the elemental analysis (EA) standards for this compound. Unlike simple organic molecules, guanidine salts present unique analytical challenges—specifically hygroscopicity and high nitrogen content—that often lead to false "out-of-specification" (OOS) results. This document compares the Theoretical Standard against Process Realities and evaluates Alternative Analytical Methods (Combustion vs. Titration) to define the optimal quality control strategy.

Chemical Profile & Theoretical Standards

Before analyzing experimental performance, we must establish the "Gold Standard"—the theoretical composition against which all batches are measured.

Compound Identity:

  • IUPAC Name: N-Cyclopentylguanidine hydrochloride

  • CAS Number: 197015-81-9[1]

  • Molecular Formula: C₆H₁₃N₃ · HCl (C₆H₁₄ClN₃)

  • Molecular Weight: 163.65 g/mol

Table 1: Theoretical Elemental Composition (The "Gold Standard")

Standard pharmaceutical journals and QC protocols typically require experimental values to be within ±0.4% of these theoretical limits.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptable Range (±0.4%)
Carbon (C) 612.01172.06644.04% 43.64% – 44.44%
Hydrogen (H) 141.00814.1128.62% 8.22% – 9.02%
Nitrogen (N) 314.00742.02125.68% 25.28% – 26.08%
Chlorine (Cl) 135.4535.4521.66% 21.26% – 22.06%

Comparative Analysis: Performance & Alternatives

In this section, we compare the "Product Performance" (Analytical results of the HCl salt) against alternative methodologies and environmental conditions.

Comparison A: Combustion (CHN) vs. Wet Chemistry (Titration)

For the Chloride counter-ion, researchers often default to combustion analysis (CHNS-Cl). However, for hydrochloride salts, this is often inferior to wet chemistry.

FeatureMethod A: Automated Combustion (Flash EA) Method B: Potentiometric Titration (AgNO₃) Verdict
Mechanism High-temp oxidation; Cl detected via electrochemical/IR sensors.Precipitation of Cl⁻ with Ag⁺; endpoint detection via electrode.Titration Wins
Precision Typically ±0.3% to ±0.5% (absolute).Typically ±0.1% to ±0.2% (absolute).Titration is more precise.
Interference Memory effects from previous halogenated samples; incomplete combustion.Minimal. Specific to ionic chloride.Titration is more robust.
Cost/Speed Fast (5 mins), high consumable cost.Slower (10-15 mins), low consumable cost.Combustion is faster.

Insight: For 1-Cyclopentylguanidine HCl, use Titration for Chlorine . Use Combustion only for C, H, and N. The ionic nature of the HCl bond allows for highly accurate argentometric quantification, which serves as a better purity check than combustion Cl analysis.

Comparison B: Impact of Hygroscopicity (The "Hidden" Variable)

Guanidine derivatives are notoriously hygroscopic. A common failure mode is analyzing "as-is" material without drying.

  • Scenario: A sample absorbs 1.5% moisture (w/w) from the atmosphere.

  • Impact: The Carbon % is diluted, while Hydrogen % is artificially inflated.

Table 2: Simulated Performance of Wet Sample vs. Standard

ElementTheoretical (Dry)Experimental (1.5% Water)DeviationResult
Carbon 44.04%43.38%-0.66%FAIL (>0.4%)
Hydrogen 8.62%8.75%+0.13%PASS
Nitrogen 25.68%25.29%-0.39%BORDERLINE

Experimental Protocols

These protocols are designed to be self-validating systems.

Protocol 1: High-Precision CHN Analysis

Objective: Determine C, H, N content with <0.2% error.

  • Sample Preparation:

    • Dry 100 mg of 1-Cyclopentylguanidine HCl in a vacuum oven at 40°C for 4 hours.

    • Store in a desiccator over P₂O₅.

  • Calibration:

    • Calibrate instrument using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

    • Validation Step: Run a check standard of Sulfanilamide (High N content check). Result must be within ±0.15% of theory.

  • Combustion Conditions:

    • Furnace Temp: 950°C (ensure complete combustion of the guanidine core).

    • Oxygen Boost: 5 seconds (Guanidines are N-rich and can form refractory char; extra O₂ prevents this).

  • Analysis:

    • Weigh 2.0–2.5 mg of sample into a tin capsule. Fold tightly to exclude air.

    • Run in triplicate. RSD should be <0.5%.[2]

Protocol 2: Potentiometric Chloride Titration

Objective: Accurate quantification of the counter-ion (Purity Check).

  • Dissolution: Dissolve 150 mg of dried sample in 50 mL deionized water. Add 1 mL of 5% HNO₃.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃), standardized against NaCl.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Titrate slowly with dynamic dosing.

    • Determine the equivalence point (inflection point) of the potential curve.

  • Calculation:

    
    
    

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for handling 1-Cyclopentylguanidine HCl samples to avoid false failures.

AnalyticalWorkflow Start Raw Sample (1-Cyclopentylguanidine HCl) HygroCheck Hygroscopicity Check (TGA or KF Titration) Start->HygroCheck Decision Moisture > 0.5%? HygroCheck->Decision Dry Vacuum Dry (40°C, 4h) Decision->Dry Yes (Physical Removal) CalcCorrect Mathematical Correction (Apply Water Factor) Decision->CalcCorrect Yes (Data Correction) Split Sample Splitting Decision->Split No (Direct Use) Dry->Split CalcCorrect->Split CHN Combustion Analysis (C, H, N) Split->CHN Titration Argentometric Titration (Cl-) Split->Titration Result Data Reconciliation Compare vs Theoretical CHN->Result Titration->Result

Caption: Workflow prioritizing moisture management to ensure accurate elemental analysis.

Diagram 2: Synthesis Context (Peramivir Route)

Understanding where this intermediate fits helps justify the stringent purity requirements.

SynthesisPath Vince Vince Lactam (Starting Material) AminoCyclo Amino-Cyclopentane Intermediate Vince->AminoCyclo Guanylation Guanylation Step (+ Guanylating Agent) AminoCyclo->Guanylation Target 1-Cyclopentylguanidine HCl (Target Analyte) Guanylation->Target Formation Peramivir Peramivir (Final API) Target->Peramivir Key Building Block

Caption: 1-Cyclopentylguanidine HCl is the critical precursor introducing the guanidine moiety to Peramivir.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15399661, 1-Cyclopentylguanidine hydrochloride. PubChem. Available at: [Link]

  • Babu, Y. S., et al. (2000). "Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor." Journal of Medicinal Chemistry. (Contextualizing the guanidine role in Peramivir). Available at: [Link]

  • BioSpectra. "Guanidine Hydrochloride Testing Methods." (Reference for general guanidine salt analysis protocols). Available at: [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 1-Cyclopentylguanidine Hydrochloride: A Comparative X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins everything from structure-activity relationship (SAR) studies to formulation and patent protection. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structure.[1][2] This guide provides an in-depth technical comparison of crystallographic data for guanidinium-based compounds, with a specific focus on the methodological approach to analyzing 1-Cyclopentylguanidine hydrochloride.

The Significance of the Guanidinium Moiety

The guanidinium group, with its positive charge delocalized across three nitrogen atoms, is a key functional group in many biologically active molecules.[3] Its ability to form multiple hydrogen bonds plays a crucial role in molecular recognition and binding to biological targets.[4] Understanding the precise geometry and hydrogen bonding patterns of substituted guanidinium salts like 1-Cyclopentylguanidine hydrochloride is therefore of significant interest in medicinal chemistry.

Experimental Workflow for Single-Crystal XRD Analysis

The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the collection of high-quality diffraction data, which is essential for an accurate structural solution.[1][5]

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification of 1-Cyclopentylguanidine Hydrochloride crystallization Crystal Growth synthesis->crystallization Slow Evaporation, Vapor Diffusion, etc. crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer Diffractometer Setup (X-ray Source, Temperature) crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.5 mm in all dimensions) with a well-ordered internal lattice.[5]

    • Method:

      • Dissolve the purified 1-Cyclopentylguanidine hydrochloride in a suitable solvent or solvent mixture (e.g., ethanol, methanol/acetonitrile).

      • Employ a slow crystallization technique such as:

        • Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion: Place the vial of the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

        • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other defects.

    • Method:

      • Under a microscope, select a suitable crystal.

      • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Data Collection:

    • Rationale: Low-temperature data collection (typically 100 K) is employed to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • Method:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images as the crystal is rotated through a range of angles. Modern CCD or CMOS detectors are used to capture the diffraction pattern.[6]

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This information is then used to solve the crystal structure.

    • Method:

      • Integration: The intensity of each diffraction spot is measured.

      • Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file.

      • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson synthesis.

      • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.

Comparative Crystallographic Data

To provide a framework for what to expect from the XRD data of 1-Cyclopentylguanidine hydrochloride, we will compare the known data for Guanidinium Chloride with the anticipated parameters for our target compound.

ParameterGuanidinium Chloride[7]1-Cyclopentylguanidine Hydrochloride (Anticipated)Significance
Crystal System OrthorhombicMonoclinic or TriclinicThe crystal system describes the basic shape of the unit cell. The less symmetrical cyclopentyl group may lead to a lower symmetry crystal system.
Space Group PbcaP2₁/c, P-1, or other common chiral/achiral space groupsThe space group describes the symmetry elements within the unit cell. This is a critical parameter for structure solution.
a (Å) 9.184Likely > 10The unit cell dimensions will be larger to accommodate the bulky cyclopentyl group.
b (Å) 13.039Likely > 10
c (Å) 7.765Likely > 8
α, β, γ (°) 90, 90, 90For monoclinic, α=γ=90, β≠90. For triclinic, all angles may differ from 90.The angles between the unit cell axes.
Z 84 or 8The number of molecules per unit cell.
Key Hydrogen Bonds N-H···ClN-H···ClThe guanidinium group will act as a hydrogen bond donor to the chloride anion. The geometry of these bonds is crucial for understanding the crystal packing.

Structural Insights: Guanidinium Chloride vs. 1-Cyclopentylguanidine Hydrochloride

The crystal structure of guanidinium chloride reveals a planar C(NH₂)₃⁺ cation with extensive hydrogen bonding to the chloride anions.[7] The C-N bond lengths are intermediate between single and double bonds, confirming the delocalization of the positive charge.

For 1-Cyclopentylguanidine hydrochloride, we can anticipate several key structural features:

  • Conformation of the Cyclopentyl Group: The five-membered ring is not planar and will likely adopt an envelope or twist conformation. The specific conformation will be determined by the crystal packing forces.

  • Steric Hindrance: The bulky cyclopentyl group will influence the crystal packing, likely preventing the close packing observed in guanidinium chloride. This may result in a lower density crystal.

  • Hydrogen Bonding Network: The primary interaction will still be the N-H···Cl hydrogen bonds. However, the cyclopentyl group may participate in weaker C-H···Cl or C-H···π interactions, further stabilizing the crystal lattice.

structural_comparison cluster_guanidinium_chloride Guanidinium Chloride cluster_cpg_hcl 1-Cyclopentylguanidine Hydrochloride (Anticipated) gc Guanidinium Cation (Planar) C-N Bond Lengths (avg. 1.323 Å) N-H···Cl Hydrogen Bonds cpg Cyclopentylguanidinium Cation (Non-planar) Cyclopentyl Ring Conformation (Envelope or Twist) Steric Influence on Packing N-H···Cl and C-H···Cl/π Interactions

Figure 2: A conceptual comparison of the key structural features of guanidinium chloride and the anticipated features of 1-Cyclopentylguanidine hydrochloride.

Alternative and Complementary Techniques

While single-crystal XRD is the definitive method for structure determination, it is not always possible to obtain suitable single crystals. In such cases, other techniques can provide valuable structural information.

  • Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials.[8][9][10] While it does not provide the same level of detail as single-crystal XRD, it is invaluable for:

    • Phase identification and purity analysis.

    • Polymorph screening.

    • Determination of unit cell parameters. In some cases, it is possible to solve a crystal structure from high-quality powder diffraction data.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms in a molecule.[11] For 1-Cyclopentylguanidine hydrochloride, ¹H and ¹³C NMR would confirm the presence of the cyclopentyl and guanidinium groups.

Conclusion

The structural elucidation of novel compounds like 1-Cyclopentylguanidine hydrochloride is a critical step in the drug development process. While direct crystallographic data for this specific molecule is not yet in the public domain, this guide provides a comprehensive framework for its determination and analysis. By following a robust experimental protocol for single-crystal X-ray diffraction and leveraging comparative analysis with known structures such as guanidinium chloride, researchers can gain invaluable insights into the three-dimensional architecture of this and other guanidinium-containing compounds. The interplay of the charged guanidinium core and the non-polar cyclopentyl substituent presents an interesting case for solid-state packing, and its eventual structural determination will undoubtedly contribute to a deeper understanding of this important class of molecules.

References

  • ResearchGate. Crystal structure of guanidinium-4,4 0 -diamino-2,2 0 -biphenyl... Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. Available from: [Link]

  • Small molecule crystallography - Excillum. Excillum. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. American Chemical Society Publications. Available from: [Link]

  • The coordination chemistry of guanidines and guanidinates. ScienceDirect. Available from: [Link]

  • (PDF) The crystal structure of guanidinium chloride - ResearchGate. ResearchGate. Available from: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Cambridge Structural Database - Wikipedia. Wikipedia. Available from: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre. Available from: [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. UMass Dartmouth. Available from: [Link]

  • Cambridge Structural Database - Re3data.org. Re3data.org. Available from: [Link]

  • The Cambridge Structural Database in retrospect and prospect - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. MDPI. Available from: [Link]

  • on powder x-ray diffraction (xrd) —general overview - ITWG GUIDELINE. ITWG. Available from: [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Technology Networks. Available from: [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to Structural Validation: The Case of 1-Cyclopentylguanidine Hydrochloride using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate biological data, waste significant resources, and derail research programs. This guide provides an in-depth, field-proven methodology for validating the structure of 1-Cyclopentylguanidine hydrochloride, a small molecule featuring a guanidinium group, a common pharmacophore in medicinal chemistry.

We will focus on the utility of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy as a primary tool for elucidating the carbon skeleton. Furthermore, we will objectively compare its capabilities with other standard analytical techniques, explaining the causality behind choosing a multi-faceted analytical approach for complete structural confidence.

The Challenge: Beyond Molecular Formula

The molecular formula for 1-Cyclopentylguanidine hydrochloride, C₆H₁₄ClN₃, only tells part of the story. It confirms the elemental composition but provides no information on the connectivity of the atoms. Is it a cyclopentyl ring attached to a guanidine core? Or could it be an isomeric structure? Spectroscopic analysis is essential to resolve this ambiguity.

While single-crystal X-ray crystallography is considered the "gold standard" for providing definitive three-dimensional atomic coordinates, its primary limitation is the often-difficult and time-consuming process of growing a high-quality crystal suitable for diffraction.[1][2] Consequently, spectroscopic methods, led by NMR, form the routine and powerful arsenal for structural elucidation in solution.[3][4]

Part 1: Primary Structural Validation with ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an exceptionally powerful technique for defining the carbon framework of an organic molecule. Due to the low natural abundance of the ¹³C isotope (~1.1%), the probability of two ¹³C atoms being adjacent is very low, meaning we do not observe carbon-carbon splitting.[5][6][7] Standard ¹³C NMR experiments employ broadband proton decoupling, which collapses all carbon-proton coupling, resulting in a simple spectrum where each unique carbon environment typically appears as a single, sharp line (a singlet).[6]

The key strengths of ¹³C NMR are its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct correlation between the number of signals and the number of non-equivalent carbon atoms in the molecule.[8]

Predicted ¹³C NMR Spectrum of 1-Cyclopentylguanidine Hydrochloride

To validate the structure, we must first predict the expected spectrum. The proposed structure of 1-Cyclopentylguanidine hydrochloride possesses a plane of symmetry that passes through the guanidinium group, C1 of the cyclopentyl ring, and bisects the C3-C4 bond. This symmetry renders two pairs of carbons chemically equivalent (C2 is equivalent to C5, and C3 is equivalent to C4).

Therefore, we expect to observe four distinct signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR Data for 1-Cyclopentylguanidine Hydrochloride

Carbon Atom(s)Carbon TypeExpected Chemical Shift (δ, ppm)Expected DEPT-135 SignalRationale for Chemical Shift
Guanidinium CQuaternary (C=N)155 - 160AbsentThe sp² hybridized carbon is double-bonded to nitrogen, resulting in significant deshielding. This is characteristic of guanidinium and imine carbons.[9][10]
C1Methine (CH)55 - 65PositiveThis sp³ carbon is directly attached to an electronegative nitrogen atom, causing a downfield shift from a typical alkane CH.[11]
C2, C5Methylene (CH₂)30 - 35NegativeThese are standard sp³ methylene carbons, adjacent to the C1 methine.
C3, C4Methylene (CH₂)23 - 28NegativeThese methylene carbons are further from the electron-withdrawing guanidinium group and are therefore expected to be the most upfield (shielded) signals.
Experimental Protocol for ¹³C NMR Analysis

This protocol outlines a self-validating system where data from multiple experiments are used to build confidence in the structural assignment.

1. Sample Preparation:

  • Analyte: Weigh 15-30 mg of 1-Cyclopentylguanidine hydrochloride. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[12][13]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices.

  • Transfer: Using a clean Pasteur pipette, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[14]

  • Reference: The solvent peak itself (DMSO-d₆ at 39.52 ppm) can be used as a secondary reference. For D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiment 1: Standard Proton-Decoupled ¹³C Spectrum

    • This experiment provides a single peak for each unique carbon environment. The primary goal is to count the number of signals to see if it matches the expected four.

  • Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • This crucial experiment differentiates carbon signals based on the number of attached protons.[15][16]

    • CH₃ groups: Appear as positive peaks.

    • CH₂ groups: Appear as negative peaks (inverted).

    • CH groups: Appear as positive peaks.

    • Quaternary carbons (no attached protons): Are absent from the spectrum.[17]

Data Interpretation: A Self-Validating Workflow

The power of this approach lies in cross-correlating the results from the two experiments.

  • Confirm Signal Count: The standard ¹³C spectrum should show exactly four peaks, consistent with the molecule's symmetry.

  • Analyze DEPT-135 Data: The DEPT-135 spectrum should reveal:

    • One positive peak (the C1 methine).

    • Two negative peaks (the C2/C5 and C3/C4 methylenes).

    • The most downfield signal (from the guanidinium carbon) seen in the standard ¹³C spectrum should be absent.

  • Final Validation: If the number of signals and the multiplicity information from the DEPT-135 experiment perfectly match the predictions in Table 1, the structure of 1-Cyclopentylguanidine hydrochloride is validated with a high degree of confidence.

Diagram: ¹³C NMR Structural Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation A Weigh 15-30 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into 5 mm NMR Tube B->C D Standard Broadband- Decoupled 13C Spectrum C->D E DEPT-135 Spectrum C->E F Count Signals in 13C Spectrum (Expect 4 Peaks) D->F G Analyze DEPT-135 Multiplicity (1 Positive CH, 2 Negative CH2, 1 Absent Quaternary C) E->G H Cross-Correlate Data: Does Experimental Match Predicted? F->H G->H I Structure Validated H->I Yes J Structure NOT Validated (Re-evaluate Isomers) H->J No

Caption: Workflow for structural validation using ¹³C and DEPT-135 NMR.

Part 2: Comparison with Alternative Analytical Techniques

While ¹³C NMR is excellent for the carbon backbone, a truly comprehensive validation, especially for regulatory submission, relies on complementary data from other techniques. Each method provides a unique piece of the structural puzzle.[1]

Table 2: Comparison of Key Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Carbon count, chemical environment of each carbon, and carbon type (CH, CH₂, CH₃, C) via DEPT.Unambiguous carbon skeleton determination; excellent signal dispersion.Low sensitivity requires more sample and longer acquisition times; no information on proton environment.[6][8]
¹H NMR Spectroscopy Proton count, chemical environment, and connectivity through spin-spin coupling.High sensitivity, rapid analysis; provides detailed connectivity information.Signal overlap can make spectra for complex molecules difficult to interpret fully.[3]
Mass Spectrometry (MS) Precise molecular weight (HRMS) and fragmentation patterns.Confirms molecular formula; fragmentation can support the proposed structure.Does not provide connectivity or stereochemical information; cannot easily distinguish between isomers.[1]
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C=N).Fast, simple, and excellent for confirming functional groups.[10]Provides very limited information on the overall molecular skeleton and connectivity.
X-ray Crystallography Absolute 3D atomic coordinates, bond lengths, and angles.The definitive "gold standard" for structural proof.[1]Requires a suitable single crystal, which can be a major experimental bottleneck.[2]
Conclusion

The structural validation of 1-Cyclopentylguanidine hydrochloride serves as an excellent case study in the logical application of modern analytical chemistry. ¹³C NMR, particularly when combined with a DEPT-135 experiment, provides a robust and self-validating method for confirming the molecule's carbon skeleton and the number of attached protons. It confirms the presence of four unique carbon environments: one guanidinium carbon, one methine, and two distinct methylene groups, which is perfectly consistent with the proposed structure.

For absolute scientific certainty, especially in the context of drug discovery and development, this NMR data should be supported by high-resolution mass spectrometry to confirm the elemental composition and ¹H NMR to analyze the proton framework. Together, this suite of spectroscopic data provides a comprehensive and irrefutable confirmation of the molecular structure, second only to single-crystal X-ray analysis.

References
  • Quora. (2018, December 17). How to determine the structure of organic molecules.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies.
  • UCLA Newsroom. (2018, November 27). New technique for identifying small molecules may speed up drug discovery, manufacturing.
  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • NMR Facility, University of Delaware. (n.d.). Sample Preparation and Positioning.
  • PMC. (n.d.). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.
  • CNR-IRIS. (2023, December 4). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes...
  • PMC. (2025, February 12). Antifungal activity of guanidine compounds.
  • PubMed. (1997, October). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide series GGXGG.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.
  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (2023, July 14). N-Cyclopentyl-guanidine hydrochloride | 197015-81-9.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • Tecmag. (n.d.). DEPT - 135.
  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

Sources

Bioassay Comparison Guide: 1-Cyclopentylguanidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopentyl Advantage

In the landscape of medicinal chemistry, 1-Cyclopentylguanidine hydrochloride (CAS 197015-81-9) serves as a critical "privileged scaffold" for synthesizing bioactive N-substituted guanidines. Unlike simple linear alkyl or rigid aromatic substituents, the cyclopentyl group offers a unique balance of lipophilicity (LogP) and steric bulk . This guide objectively compares the bioassay performance of cyclopentylguanidine derivatives against structural analogs (phenyl-, isopropyl-, and linear alkyl-guanidines) and standard therapeutic agents.

Key Comparative Insights:

  • Metabolic Regulation (11β-HSD1): Cyclopentyl derivatives demonstrate superior selectivity over isopropyl analogs due to optimal hydrophobic pocket filling.

  • Antimicrobial Potency: In membrane disruption assays, cyclopentyl-functionalized guanidines show enhanced bacterial cell penetration compared to methyl-guanidines, though often less potent than long-chain (

    
    ) variants.
    
  • Safety Profile: The cyclopentyl moiety frequently exhibits a more favorable cytotoxicity profile (Selectivity Index) in mammalian cells compared to planar aromatic analogs.

Mechanistic Basis & Signaling Pathways[1][2]

To understand the bioassay results, one must grasp the molecular targets. The primary high-value target for these derivatives is 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , an enzyme responsible for converting cortisone to cortisol. Inhibition of this pathway is a strategy for treating Type 2 Diabetes and Metabolic Syndrome.

Visualization: 11β-HSD1 Inhibition Pathway

The following diagram illustrates how 1-cyclopentylguanidine derivatives (as competitive inhibitors) block the regeneration of cortisol, thereby improving insulin sensitivity.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding NADPH NADPH (Cofactor) NADPH->Enzyme Cofactor Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Inhibitor Cyclopentylguanidine Derivative Inhibitor->Enzyme Competitive Binding (IC50) GR Glucocorticoid Receptor Cortisol->GR Activation Response Gluconeogenesis & Insulin Resistance GR->Response Gene Transcription

Figure 1: Mechanism of action for 11β-HSD1 inhibition. The cyclopentylguanidine derivative competes with Cortisone for the active site, preventing the production of Cortisol.

Comparative Bioassay Data

Enzyme Inhibition Assay: 11β-HSD1

Objective: Evaluate the potency of the cyclopentyl substituent against other hydrophobic groups in inhibiting human 11β-HSD1.

Experimental Context:

  • Assay Type: Scintillation Proximity Assay (SPA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reference Standard: Carbenoxolone (Non-selective inhibitor).

Compound ClassSubstituent (R)IC50 (Human 11β-HSD1)Selectivity (vs HSD2)Interpretation
Standard Carbenoxolone 0.05 µM Low (<10x) Potent but non-selective (side effects).
Derivative ACyclopentyl 0.07 µM High (>100x) Optimal Lead. Excellent fit in hydrophobic pocket; high selectivity.
Derivative BIsopropyl9.35 µMModerateToo small; insufficient hydrophobic interaction energy.
Derivative CAdamantyl0.31 µMHighPotent, but often suffers from poor solubility.
Derivative DPhenyl>10 µMLowPlanar structure does not fit the enzyme's aliphatic pocket well.

Analyst Note: The cyclopentyl ring provides a "Goldilocks" effect—larger than isopropyl for better binding affinity, but less bulky and lipophilic than adamantyl, preserving solubility.

Antimicrobial Susceptibility (MIC)

Objective: Assess membrane-disrupting potential of guanidine derivatives against S. aureus (Gram-positive).

CompoundStructureMIC (µg/mL)Hemolysis (HC50)Therapeutic Index
Control Chlorhexidine 1-2 ~15 µg/mL Narrow
Derivative ACyclopentyl-Guanidine 4-8 >200 µg/mL High (Safe)
Derivative En-Octyl-Guanidine2-450 µg/mLModerate
Derivative FMethyl-Guanidine>128>500 µg/mLInactive

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: 11β-HSD1 Inhibition Assay (HTRF Method)

This assay quantifies the reduction of cortisone to cortisol. High cortisol levels generate a strong FRET signal; inhibitors decrease this signal.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

    • Substrate: 200 nM Cortisone + 500 µM NADPH.

    • Enzyme: Human recombinant 11β-HSD1 microsomes (0.5 µ g/well ).

  • Compound Dosing:

    • Dissolve 1-Cyclopentylguanidine derivatives in 100% DMSO.

    • Prepare 10-point serial dilution (1 nM to 10 µM).

  • Reaction Initiation:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 15 min at 25°C (Pre-incubation allows slow-binding detection).

    • Add 5 µL Substrate mix to initiate.

  • Incubation:

    • Incubate for 60 min at 37°C.

  • Detection:

    • Add HTRF detection reagents (Anti-cortisol-Cryptate + d2-labeled Cortisol).

    • Incubate 2 hours at RT.

  • Readout & Validation:

    • Measure fluorescence ratio (665 nm / 620 nm).

    • Validation Criteria: Z' factor must be > 0.5. Reference (Carbenoxolone) IC50 must fall within 0.03–0.08 µM.

Protocol B: Cytotoxicity Screening (MTT Assay)

Essential for determining the Selectivity Index (SI = CC50 / IC50).

  • Cell Seeding: Seed HEK293 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: Calculate % Viability relative to DMSO control.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from the raw material (1-Cyclopentylguanidine HCl) to a validated lead candidate.

Workflow cluster_Screening Bioassay Screening Cascade Start Raw Material: 1-Cyclopentylguanidine HCl Step1 Chemical Derivatization (e.g., Cyclocondensation) Start->Step1 Step2 Purification (HPLC) & Characterization (NMR/MS) Step1->Step2 Assay1 Primary Screen: Enzyme Inhibition (IC50) Step2->Assay1 Assay1->Step1 Fail (SAR Loop) Assay2 Secondary Screen: Selectivity (vs Homologs) Assay1->Assay2 Hit (>50% Inh) Assay3 Safety Screen: Cytotoxicity (MTT) Assay2->Assay3 Selective (>100x) Decision Lead Candidate Selection Assay3->Decision Low Toxicity

Figure 2: Screening workflow for developing therapeutics from 1-Cyclopentylguanidine scaffolds.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Guanidine Derivatives as Modulators of Key Biological Targets. Retrieved from

  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer and 11β-HSD Inhibitory Activities. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2021). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure. PubMed Central. Retrieved from

  • Tocris Bioscience. (2019). Guanidine Hydrochloride Product Information & Biological Activity. Retrieved from

  • Royal Society of Chemistry. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. RSC Advances. Retrieved from

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclopentylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Compound: 1-Cyclopentylguanidine hydrochloride CAS Number: 19345-36-9 Molecular Formula: C6H13N3 · HCl

This guide supersedes generic "organic salt" handling procedures. While chemically related to standard Guanidine HCl, the addition of the cyclopentyl moiety increases the molecule's lipophilicity, potentially altering its permeation kinetics through biological membranes compared to its inorganic counterparts.

GHS Hazard Classification (Precautionary Baseline)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2]

Scientific Rationale & Risk Assessment

To ensure safety, we must understand the mechanism of the hazard, not just the rule.

  • Chaotropic Potential: Like its parent compound guanidine, this derivative acts as a chaotrope. Upon contact with mucous membranes or corneal tissue, it disrupts hydrogen bonding networks in proteins, leading to rapid denaturation and irritation.

  • The Lipophilic Factor: The cyclopentyl ring adds a hydrophobic domain to the molecule. Unlike generic Guanidine HCl (which is highly polar), 1-Cyclopentylguanidine HCl has higher lipid solubility. Implication: It may penetrate the stratum corneum more effectively than standard salts. Standard latex gloves are insufficient; nitrile offers superior resistance to this specific organic-salt profile.

  • Dust Aerosolization: As a hydrochloride salt, the solid is prone to electrostatic charging and dust formation. Inhalation poses a risk of immediate bronchial irritation.

PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the non-negotiable baseline.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Class II Type A2 or B2).PPE: N95/P2 Respirator (if hood unavailable).The HCl salt form generates fine particulate dust during weighing. Inhalation causes immediate upper respiratory tract irritation (H335).
Hand (Primary) Nitrile Rubber (Min. thickness 0.11 mm).Nitrile provides excellent resistance to organic amines and salts. Latex is permeable to organic modifiers like the cyclopentyl group.
Hand (Secondary) Double-gloving required for solution prep >100mM.High-concentration solutions increase the osmotic drive for permeation. The outer glove acts as a sacrificial barrier.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient. The fine powder can drift around side-shields. Contact with the eye causes severe irritation (H319) due to pH and protein denaturation.
Body Lab Coat (Polyester/Cotton blend or Tyvek).Standard protection against solid particulates. If handling large quantities (>50g), use disposable Tyvek sleeves to prevent cuff contamination.

Operational Protocols (Step-by-Step)

A. Solid Handling & Weighing

Objective: Minimize dust generation and inhalation exposure.

  • Environmental Check: Verify the Fume Hood/Biosafety Cabinet is pulling negative pressure (face velocity 80–100 fpm).

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Hydrochloride salts are hygroscopic and static-prone; this prevents "jumping" of particles.

  • Transfer: Open the source container only inside the hood. Transfer slowly to the weigh boat.

  • Decontamination: Wipe the exterior of the source container with a damp paper towel (water) before removing it from the hood to remove invisible dust residues.

B. Solubilization

Objective: Prevent exothermic splashing and aerosolization.

  • Solvent Choice: Water, Ethanol, or DMSO.

  • Addition Order: Add the solid to the vessel first, then add the solvent. This prevents the displacement of dry powder into the air (puffing) which occurs if you dump solid into liquid.

  • Mixing: Seal the vessel (Parafilm or cap) before vortexing or sonicating.

Visual Workflows

Logic Diagram: PPE Decision Tree

Caption: Hierarchy of controls for selecting the correct PPE based on the state of matter.

PPE_Selection start Start: Handling 1-Cyclopentylguanidine HCl state_check Determine State of Matter start->state_check solid Solid / Powder state_check->solid liquid Liquid Solution state_check->liquid dust_risk Is Dust Generation Likely? solid->dust_risk conc_check Concentration > 100mM? liquid->conc_check hood MANDATORY: Fume Hood PPE: Nitrile Gloves + Goggles dust_risk->hood Controlled Airflow respirator ADD: N95/P2 Respirator dust_risk->respirator Open Bench (Avoid if possible) double_glove ADD: Double Nitrile Gloves (Sacrificial Outer Layer) conc_check->double_glove Yes (High Risk) standard Standard PPE: Single Nitrile + Goggles conc_check->standard No (Low Risk)

Logic Diagram: Emergency Spill Response

Caption: Immediate actions to take upon accidental release, prioritizing containment.

Spill_Response accident Spill Detected type Identify Type accident->type dry_spill Dry Powder Spill type->dry_spill wet_spill Liquid Solution Spill type->wet_spill action_dry 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag dry_spill->action_dry action_wet 1. Absorb with vermiculite/pads 2. Do NOT use Bleach wet_spill->action_wet disposal Label: 'Hazardous Waste - Guanidine' Contact EHS action_dry->disposal action_wet->disposal

Critical Disposal Warning (The "No Bleach" Rule)

CRITICAL SAFETY ALERT: Do NOT use bleach (sodium hypochlorite) to clean spills or disinfect equipment contaminated with 1-Cyclopentylguanidine hydrochloride.

  • The Chemistry: Guanidine salts react with hypochlorites to form chloramines , which are volatile, toxic, and potentially explosive gases.

  • Correct Disposal: Collect waste in a container labeled "Non-Halogenated Organic Waste" (unless mixed with other halogens). Rinse contaminated surfaces with water and detergent only.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Guanidine hydrochloride. Retrieved from

  • BenchChem. (2025).[4] Navigating the Safe Disposal of Guanidine: A Procedural Guide. Retrieved from

  • Pacific Northwest National Laboratory (PNNL). (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine and Guanidine Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Guanidine hydrochloride (Product G4505). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.